JTE-952
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H34N2O6 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[3-[4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-[[(2S)-2,3-dihydroxypropoxy]methyl]pyridin-2-yl]methanone |
InChI |
InChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1 |
InChI Key |
LTTJGQBDGMNWHJ-SANMLTNESA-N |
SMILES |
COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5 |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COC[C@H](CO)O)OCC4=CC=C(C=C4)C5CC5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTE-952; JTE 952; JTE952 |
Origin of Product |
United States |
Foundational & Exploratory
JTE-952: A Deep Dive into its Mechanism of Action as a Selective CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JTE-952 is an orally available, selective, and potent type II kinase inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). By targeting CSF1R, this compound effectively modulates the signaling pathways that govern the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts. This targeted action makes it a promising therapeutic candidate for inflammatory diseases, particularly rheumatoid arthritis, by mitigating inflammation and preventing joint destruction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its core functions.
Core Mechanism of Action: Targeting the CSF1R Signaling Pathway
This compound exerts its therapeutic effects by directly inhibiting the tyrosine kinase activity of CSF1R.[1][2][3][4] CSF1R is a receptor tyrosine kinase predominantly expressed on cells of the myelomonocytic lineage, including macrophages and osteoclasts.[1][4] The binding of its ligand, CSF-1 (also known as M-CSF), induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for the biological functions of these cells.
This compound, as a type II inhibitor, binds to the "DFG-out" conformation of the CSF1R kinase domain, a state where the aspartate-phenylalanine-glycine motif is flipped. This mode of binding provides high selectivity for CSF1R.[2] By inhibiting CSF1R autophosphorylation, this compound effectively blocks the recruitment and activation of downstream signaling molecules, thereby attenuating the cellular responses mediated by CSF1R activation.
Visualizing the CSF1R Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical CSF1R signaling pathway and the point of intervention by this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Species | IC50 Value | Reference |
| CSF1R Kinase Activity | Human | 11.1 ± 2.2 nmol/L | [1][4] |
| CSF1R Kinase Activity | Human | 14 nmol/L | |
| Osteoclast Differentiation | Human | 2.8 nmol/L | |
| LPS-induced IL-6 Secretion | Mouse | 20 nmol/L | |
| LPS-induced TNF-α Production (Whole Blood) | Human | 0.6 ± 0.2 µmol/L | [4] |
| LPS-induced IL-6 Production (Whole Blood) | Human | 0.5 ± 0.2 µmol/L | [4] |
| TRKA Kinase Activity | Human | 261 nmol/L | [4] |
| Other Kinases (panel of 50) | Human | >1000 nmol/L | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Monkeys (1 mg/kg, i.v.)
| Parameter | Value | Reference |
| Half-life (t1/2) | 13.4 h | |
| Volume of Distribution (Vd) | 5.00 L/kg | |
| Mean Residence Time | 7.5 h |
Detailed Experimental Methodologies
The mechanism of action of this compound has been elucidated through a series of key experiments. The methodologies for these are detailed below.
In Vitro CSF1R Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on CSF1R kinase activity.
Protocol:
-
The intracellular domain of recombinant human CSF1R is used as the enzyme source.
-
A synthetic peptide substrate is used for phosphorylation.
-
This compound at varying concentrations is pre-incubated with the CSF1R enzyme.
-
The kinase reaction is initiated by the addition of ATP.
-
The level of substrate phosphorylation is quantified using a suitable detection method, such as Homogeneous Time Resolved Fluorescence (HTRF) or a radiometric assay.
-
IC50 values are calculated from the dose-response curve.
Western Blot Analysis of CSF1R Phosphorylation
Objective: To assess the effect of this compound on CSF1R autophosphorylation in a cellular context.
Protocol:
-
Human bone marrow-derived macrophages (BMDMs) are cultured and starved of CSF-1.
-
Cells are pre-treated with various concentrations of this compound.
-
Cells are then stimulated with recombinant human CSF-1 to induce CSF1R phosphorylation.
-
Cell lysates are prepared and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated CSF1R (e.g., p-Tyr723) and total CSF1R.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
The band intensities are quantified to determine the level of inhibition of phosphorylation.
Osteoclast Differentiation Assay
Objective: To evaluate the impact of this compound on the differentiation of osteoclasts from their precursors.
Protocol:
-
Human monocytes are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
This compound is added to the culture medium at various concentrations.
-
After a period of incubation (typically 7-14 days), the cells are fixed.
-
Cells are stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.
-
The IC50 for inhibition of osteoclast differentiation is determined.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To assess the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Protocol:
-
Arthritis is induced in DBA/1J mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.
-
A booster injection is given 21 days after the initial immunization.
-
Once arthritis develops (typically around day 22), mice are orally administered this compound daily at doses of 1, 3, or 10 mg/kg for a specified period (e.g., 14 days).[4]
-
The severity of arthritis is scored based on paw swelling and inflammation.
-
At the end of the study, joint tissues are collected for histological analysis to assess bone and cartilage destruction.
Mandatory Visualizations
Experimental Workflow: In Vitro Kinase Inhibition Assay
Logical Relationship: this compound's Therapeutic Rationale
Clinical Development
This compound has been identified as a clinical candidate for the treatment of rheumatoid arthritis. Its high selectivity and favorable pharmacokinetic profile in preclinical studies have supported its progression into clinical trials. Further investigation into its safety and efficacy in human subjects is ongoing.
Conclusion
This compound is a highly selective and orally bioavailable inhibitor of CSF1R. Its mechanism of action, centered on the blockade of CSF1R-mediated signaling, leads to the suppression of macrophage and osteoclast functions. This translates to potent anti-inflammatory and bone-protective effects in preclinical models of rheumatoid arthritis. The comprehensive data presented in this guide underscore the strong scientific rationale for the continued development of this compound as a novel therapeutic agent for inflammatory diseases.
References
- 1. | BioWorld [bioworld.com]
- 2. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Selectivity Profile of JTE-952, a CSF-1R Inhibitor
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and orally available inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This compound, chemically identified as (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol, is a Type II inhibitor that demonstrates high selectivity for CSF-1R, a critical receptor tyrosine kinase involved in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1][2][3][4] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various inflammatory diseases, making it a key therapeutic target.[5]
Quantitative Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against human CSF-1R with high selectivity over other kinases. The quantitative data from biochemical and cellular assays are summarized below.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nmol/L) | Species | Notes |
| CSF-1R | 11.1 ± 2.2 | Human | Potent and primary target.[1][2] |
| TrkA | 261 | Human | The most significant off-target kinase identified.[1][3] |
| c-KIT | >1000 | Human | 36% inhibition observed at 1000 nmol/L.[1] |
| Other (50 kinases) | >1000 | Human | Displayed no marked inhibitory activity against a panel of 50 other kinases.[1] |
Table 2: Cellular Inhibitory Activity of this compound
| Assay | IC₅₀ (nmol/L) | Cell Type | Pathway Targeted |
| Osteoclast Differentiation | 2.8 | Human Monocytes | CSF-1R |
| CSF-1R Phosphorylation | ≥10 (effective concentration) | Human Macrophages | CSF-1R |
| CSF-1-Induced Macrophage Proliferation | Not specified, but highly potent.[1][2] | Human Macrophages | CSF-1R |
| NGF-Dependent Cell Proliferation | 4000 | TF-1 Cells (TrkA expressing) | TrkA |
Core Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of selectivity data. The following sections outline the protocols used to characterize this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against a panel of human kinases was determined using a homogeneous time-resolved fluorescence (HTRF) assay.
-
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC₅₀) of CSF-1R and other kinases.
-
Principle: This assay measures the phosphorylation of a substrate by the kinase. The detection is based on fluorescence resonance energy transfer between a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a second antibody labeled with an acceptor fluorophore. Inhibition of the kinase results in a decreased HTRF signal.
-
Methodology:
-
Reagents: Recombinant human CSF-1R kinase, biotinylated substrate peptide, ATP, and this compound at various concentrations.
-
Procedure: The kinase, substrate, and varying concentrations of this compound are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the detection reagents (europium-labeled and acceptor-labeled antibodies) are added.
-
After incubation, the HTRF signal is read on a compatible plate reader.
-
Data Analysis: The IC₅₀ values are calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation.
-
Cellular CSF-1R Phosphorylation Assay
This assay assesses the ability of this compound to inhibit CSF-1-induced autophosphorylation of its receptor in a cellular context.
-
Objective: To confirm the on-target activity of this compound in cells that endogenously express CSF-1R.
-
Principle: Western blotting is used to detect the phosphorylation status of CSF-1R in human macrophages treated with CSF-1 in the presence or absence of this compound.
-
Methodology:
-
Cell Culture: Human macrophages are cultured and serum-starved prior to the experiment.
-
Treatment: Cells are pre-treated with various concentrations of this compound before being stimulated with human CSF-1.
-
Lysis: After stimulation, cells are lysed, and protein concentrations are determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated CSF-1R and total CSF-1R.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. This compound demonstrated inhibition of CSF-1R phosphorylation at concentrations of 10 nmol/L and higher.[1]
-
Osteoclast Differentiation Assay
This functional assay evaluates the impact of this compound on the differentiation of monocytes into bone-resorbing osteoclasts, a process critically dependent on CSF-1R signaling.
-
Objective: To measure the functional consequence of CSF-1R inhibition on osteoclastogenesis.
-
Principle: Human monocytes are cultured with CSF-1 and other factors to induce differentiation into multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts. The inhibitory effect of this compound is quantified by counting these mature osteoclasts.
-
Methodology:
-
Cell Isolation: Monocytes are isolated from human peripheral blood.
-
Culture and Treatment: Cells are cultured in the presence of CSF-1 and RANKL to induce osteoclast differentiation. This compound is added at a range of concentrations at the beginning of the culture period.
-
TRAP Staining: After several days, the cells are fixed and stained for TRAP, a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive, multinucleated cells are counted to determine the extent of osteoclast formation. This compound potently inhibited this process with an IC₅₀ of 2.8 nmol/L.[6][7]
-
Visualized Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R triggers receptor dimerization, autophosphorylation, and the activation of multiple downstream signaling cascades that regulate cell survival, proliferation, and differentiation.
Caption: CSF-1R signaling and the point of inhibition by this compound.
Kinase Inhibition Assay Workflow
The following diagram illustrates the typical workflow for an in vitro kinase assay to determine inhibitor potency.
Caption: A generalized workflow for determining kinase inhibitor IC₅₀ values.
This compound Development and Evaluation Logic
This diagram outlines the logical progression from the discovery of this compound to its preclinical validation.
Caption: Logical flow of this compound's preclinical characterization.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 5. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 6. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 7. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-952: A Technical Guide to its Discovery and Development as a CSF1R Kinase Inhibitor
Important Note for the Reader: The initial request for information on JTE-952 described it as a Sphingosine-1-Phosphate (S1P) 1 and 2 functional antagonist. However, a comprehensive review of the scientific literature indicates that this compound is a potent and selective Colony Stimulating Factor 1 Receptor (CSF1R) kinase inhibitor. It is highly probable that this compound has been mistaken for JTE-013 , a well-characterized S1P2 receptor antagonist. This guide will focus on the discovery and development of this compound as a CSF1R inhibitor, based on available scientific data.
Introduction
This compound is an orally bioavailable small molecule inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R and its ligand, CSF1, play a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.[1][2] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, making it an attractive therapeutic target.[1][2][3] this compound was developed to specifically target this pathway, offering a potential therapeutic agent for these conditions.[1][2]
Discovery and Chemical Synthesis
This compound, with the chemical name (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol, was synthesized at the Central Pharmaceutical Research Institute of Japan Tobacco Inc.[1][3] It is an azetidine compound designed as a novel CSF1R tyrosine kinase inhibitor.[1][2]
Mechanism of Action
This compound functions as a potent and selective Type II inhibitor of CSF1R tyrosine kinase.[4] This means it binds to the inactive "DFG-out" conformation of the kinase, offering a higher degree of selectivity compared to Type I inhibitors that bind to the active conformation. By inhibiting the kinase activity of CSF1R, this compound blocks the phosphorylation of the receptor, thereby preventing downstream signaling cascades that lead to the proliferation and activation of macrophages.[1][2]
Below is a diagram illustrating the CSF1R signaling pathway and the point of inhibition by this compound.
In Vitro Activity and Selectivity
This compound demonstrates potent inhibitory activity against human CSF1R kinase in a concentration-dependent manner. It also shows high selectivity for CSF1R over other kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nmol/L) | Reference |
| Human CSF1R | Kinase activity | 11.1 ± 2.2 | [1] |
| Human CSF1R | Kinase activity | 13 | |
| Human TRKA | Kinase activity | 261 | [1] |
| Human Osteoclast Differentiation | From monocytes | 2.8 | [5] |
| NGF-induced TF-1 cell proliferation | Cell-based | 4000 | [1] |
The kinase selectivity of this compound was assessed against a panel of 51 other human kinases, where the IC50 values were all greater than 1000 nmol/L.[1] The strongest off-target inhibition was observed against human KIT, with 36% inhibition at 1000 nmol/L.[1]
Preclinical Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in mice and rats, demonstrating its oral availability.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Administration)
| Dose (mg/kg) | Cmax (µmol/L) at 2h | AUC0–24h (µg·h/mL) | Reference |
| 1 | 0.16 ± 0.01 | 0.64 ± 0.06 | [4] |
| 3 | 0.46 ± 0.01 | 1.87 ± 0.17 | [4] |
| 10 | 1.00 ± 0.27 | 3.67 ± 0.46 | [4] |
| 30 | 1.60 ± 0.59 | 6.89 ± 0.86 | [4] |
Preclinical Efficacy
The in vivo efficacy of this compound has been evaluated in animal models of rheumatoid arthritis.
Inhibition of Cytokine Production
This compound effectively inhibits the production of pro-inflammatory cytokines. In mice, oral administration of this compound at doses of 3 mg/kg and higher significantly attenuated CSF1-induced priming of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production.[1][2] In a rat model of adjuvant-induced arthritis (AIA), this compound showed a dose-dependent decrease in LPS-induced TNF-α production in ex vivo whole blood assays, with an ED50 value of 1.4 mg/kg.[4]
Efficacy in Arthritis Models
In a mouse model of collagen-induced arthritis (CIA), oral administration of this compound (at doses of 1, 3, or 10 mg/kg once daily for 14 days) significantly suppressed the severity of arthritis.[1] Furthermore, this compound demonstrated a significant reduction in bone destruction in this model.[5] Combination therapy with methotrexate showed enhanced efficacy in reducing both arthritis severity and bone destruction compared to monotherapy with either agent alone.[5]
In a rat model of AIA, this compound, administered after the onset of paw swelling, did not suppress the swelling itself but significantly inhibited the destruction of bone and cartilage.[3][4] It also improved the range of joint motion and reduced mechanical hyperalgesia at doses of 3 mg/kg and higher.[3][4]
Experimental Protocols
CSF1R Kinase Inhibition Assay
The inhibitory activity of this compound on CSF1R tyrosine kinase was determined using a standard in vitro kinase assay. The protocol involves incubating recombinant human CSF1R with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is then quantified, typically using a phosphospecific antibody and a detection system such as ELISA or fluorescence. The IC50 value is calculated from the concentration-response curve.
CSF1R Phosphorylation in Human Macrophages
The following diagram outlines the workflow for assessing the effect of this compound on CSF1R phosphorylation in a cellular context.
In Vivo TNF-α Production and Pharmacokinetic Study in Mice
DBA/1J mice are administered this compound orally at doses of 1, 3, or 10 mg/kg.[1] One hour later, recombinant mouse CSF1 (100 µg/kg) is injected intraperitoneally, followed by an intraperitoneal injection of LPS (5 µg/kg) after another two hours.[1] Blood samples are collected one hour after the LPS injection, and plasma TNF-α levels are measured using an ELISA kit.[1] For pharmacokinetic analysis, blood samples are collected at various time points (0.5, 1, 3, 5, 8, and 24 hours) after a single oral dose of this compound, and plasma concentrations of the compound are determined by LC-tandem mass spectrometry.[1]
Conclusion
This compound is a potent, selective, and orally available inhibitor of CSF1R kinase. Preclinical studies have demonstrated its efficacy in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. These findings suggest that this compound holds promise as a potential therapeutic agent for the treatment of inflammatory diseases where macrophages play a key pathogenic role.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-952: A Technical Guide to a Potent and Selective CSF1R Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-952 is a potent, orally bioavailable small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical receptor tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages and osteoclasts.[1][2][3] By selectively targeting CSF1R, this compound presents a promising therapeutic strategy for a range of inflammatory diseases, autoimmune disorders, and certain cancers where macrophage and osteoclast activity are pathologically elevated. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol, is a novel azetidine derivative.[1][2] Its chemical structure is presented below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol | [1][2] |
| Molecular Formula | C₃₀H₃₄N₂O₆ | [2] |
| Molecular Weight | 518.61 g/mol | [2] |
| CAS Number | 1255303-54-8 | [2] |
| Appearance | Solid | |
| Oral Bioavailability | Orally active in preclinical models.[1][2][4] | [1][2][4] |
Mechanism of Action
This compound is a highly potent and selective, ATP-competitive, Type II inhibitor of CSF1R kinase.[4] Type II inhibitors bind to the "DFG-out" conformation of the kinase, an inactive state where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This mode of binding contributes to the high selectivity of this compound for CSF1R.
The binding of the natural ligands, CSF1 or IL-34, to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which are crucial for the proliferation, survival, and differentiation of macrophages and osteoclasts. This compound inhibits the initial autophosphorylation of CSF1R, thereby blocking these downstream signaling events.
References
JTE-952: An In-Depth Technical Guide to its In Vitro Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay data for JTE-952, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The following sections detail its inhibitory activity, selectivity profile, and the methodologies employed in its characterization, offering valuable insights for researchers in oncology, immunology, and inflammatory diseases.
Core Inhibitory Activity of this compound
This compound is an orally available, small molecule inhibitor that demonstrates high potency against human CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1][2] Its mechanism of action involves the inhibition of CSF1R's kinase activity, thereby blocking downstream signaling pathways.
Primary Target: CSF1R
In vitro biochemical assays have established this compound as a potent inhibitor of human CSF1R tyrosine kinase. The half-maximal inhibitory concentration (IC50) for this compound against CSF1R is consistently reported to be in the low nanomolar range, highlighting its strong affinity and inhibitory potential.
Cellular Activity
In cell-based assays, this compound effectively inhibits the phosphorylation of CSF1R in human bone marrow-derived macrophages (BMDMs) in a concentration-dependent manner.[2][3] This inhibition of a key activation step translates to the suppression of CSF1-induced macrophage proliferation.[1] Furthermore, this compound has been shown to completely inhibit the differentiation of human monocytes into osteoclasts, cells implicated in bone destruction in various diseases.[4][5]
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor's profile is its selectivity. This compound has been profiled against a broad panel of human kinases to determine its specificity for CSF1R.
Off-Target Activities
The primary off-target activity identified for this compound is against human Tropomyosin receptor kinase A (TrkA).[1][3] However, the potency against TrkA is significantly lower than that for CSF1R.
Broad Kinase Panel Screening
Beyond TrkA, this compound was tested against a panel of 50 other human kinases. At a concentration of 1000 nmol/L, the IC50 values for all of these kinases were found to be greater than this concentration, indicating a high degree of selectivity for CSF1R.[3] The most significant inhibition observed among these 50 kinases was a 36% inhibition of human KIT at 1000 nmol/L.[3]
Quantitative Inhibitory Data
The following tables summarize the key quantitative data for this compound's in vitro kinase inhibitory activity.
| Target Kinase | IC50 (nmol/L) | Reference |
| Human CSF1R | 11.1 ± 2.2 | [1][2][3] |
| Human TrkA | 261 | [3][6] |
| Kinase Panel (Selection) | % Inhibition at 1000 nmol/L | IC50 (nmol/L) | Reference |
| Human KIT | 36% | > 1000 | [3] |
| Other 49 Kinases | Not specified | > 1000 | [3] |
Experimental Methodologies
The following sections provide an overview of the experimental protocols used to generate the in vitro data for this compound.
In Vitro CSF1R Kinase Assay
The inhibitory activity of this compound against the intracellular domain of human CSF1R was determined using Homogeneous Time Resolved Fluorescence (HTRF) technology.[3] This assay format is a robust method for measuring kinase activity in a high-throughput manner.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 4. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 5. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Target Validation of JTE-952
Introduction
The Colony Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical therapeutic target in a variety of inflammatory diseases and oncology. CSF1R, a receptor tyrosine kinase, is primarily expressed on cells of the myelomonocytic lineage, such as monocytes, macrophages, and osteoclasts.[1][2] The binding of its ligand, CSF1, triggers a signaling cascade that is essential for the proliferation, differentiation, and survival of these cells.[1] Dysregulation of the CSF1/CSF1R pathway is implicated in the pathogenesis of conditions like rheumatoid arthritis (RA), where macrophages contribute to inflammation and osteoclasts mediate bone destruction. Therefore, inhibiting CSF1R signaling presents a promising strategy for therapeutic intervention.
This technical guide focuses on JTE-952, a novel, orally available, and selective Type II kinase inhibitor of CSF1R.[3][4] We will delve into the comprehensive target validation studies that have elucidated its mechanism of action, potency, and selectivity, providing a robust preclinical data package for its development.
Core Target Engagement: In Vitro Potency and Selectivity
The initial validation of a targeted inhibitor involves rigorous biochemical and cell-based assays to determine its potency against the intended target and its selectivity over other related and unrelated kinases.
Quantitative Data: Potency and Selectivity Profile of this compound
The inhibitory activity of this compound was assessed across various platforms, from enzymatic assays to cell-based functional screens. The data consistently demonstrates high potency for CSF1R and a favorable selectivity profile.
| Assay Type | Target/Cell Line | Parameter | Value (nmol/L) | Reference |
| Kinase Activity Assay | Human CSF1R | IC50 | 11.1 ± 2.2 | [1] |
| Kinase Activity Assay | Human TRKA | IC50 | 261 | [1][4] |
| Kinase Selectivity Panel | 50 Other Human Kinases | IC50 | > 1000 | [1] |
| Cell Proliferation Assay | TF-1 (TRKA-expressing) | IC50 | 4000 | [1] |
| Osteoclast Differentiation | Human Monocytes | IC50 | 2.8 | [5] |
Table 1: Summary of in vitro potency and selectivity of this compound.
Experimental Protocols
1. CSF1R Kinase Activity Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of human CSF1R.
-
Methodology: A recombinant human CSF1R kinase domain is incubated with a specific substrate and adenosine triphosphate (ATP) in the presence of varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through methods like HTRF, ELISA, or radiometric assays. The concentration of this compound that inhibits 50% of the kinase activity (IC50) is then calculated.[1][6]
2. CSF1R Phosphorylation Assay (Cell-Based)
-
Objective: To confirm that this compound can inhibit the autophosphorylation of CSF1R in a cellular context, a key step in signal activation.
-
Methodology: Human bone marrow-derived macrophages (BMDMs) are cultured and serum-starved to upregulate CSF1R expression. The cells are pre-incubated with various concentrations of this compound for 30 minutes. Subsequently, the cells are stimulated with 100 ng/mL of recombinant human CSF1 for 30 seconds to induce receptor phosphorylation. The reaction is stopped by lysing the cells in an appropriate lysis buffer. The cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated CSF1R and total CSF1R to determine the extent of inhibition.[1]
3. Osteoclast Differentiation Assay
-
Objective: To assess the functional consequence of CSF1R inhibition on the differentiation of osteoclasts, the primary bone-resorbing cells.
-
Methodology: Human monocytes are cultured in the presence of macrophage colony-stimulating factor (M-CSF, another name for CSF1) and RANKL to induce differentiation into osteoclasts. This compound is added at various concentrations throughout the culture period. After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is quantified to determine the IC50 for inhibiting osteoclastogenesis.[5]
Visualizing the In Vitro Validation Workflow
Caption: Workflow for the in vitro validation of this compound.
Mechanism of Action: Blocking the CSF1R Signaling Pathway
This compound acts by directly inhibiting the tyrosine kinase activity of CSF1R. This blockade prevents the downstream signaling events that are crucial for macrophage and osteoclast function.
The CSF1R Signaling Cascade
-
Ligand Binding & Dimerization: CSF1 binds to the extracellular domain of CSF1R, inducing receptor dimerization.
-
Autophosphorylation: This dimerization brings the intracellular kinase domains into close proximity, allowing for trans-autophosphorylation on specific tyrosine residues.
-
Downstream Recruitment & Activation: The newly created phosphotyrosine sites serve as docking platforms for various signaling proteins containing SH2 domains. This leads to the activation of multiple downstream pathways, including the JAK/STAT and MAPK pathways.[7][8]
-
Cellular Responses: These signaling cascades ultimately culminate in gene transcription that promotes cell survival, proliferation, differentiation (e.g., into osteoclasts), and the production of pro-inflammatory cytokines like TNF-α.[1][3]
This compound's inhibition of the initial kinase autophosphorylation step effectively shuts down this entire cascade.
Visualizing the this compound Mechanism of Action
Caption: this compound inhibits the CSF1R signaling cascade.
In Vivo Target Validation and Efficacy
To confirm that the in vitro activity of this compound translates to a therapeutic effect, its efficacy was evaluated in animal models of inflammatory disease, particularly those relevant to rheumatoid arthritis.
Quantitative Data: In Vivo Efficacy of this compound
| Animal Model | Species | Dose (Oral) | Key Finding | Reference |
| CSF1/LPS-Induced TNF-α | Mouse | ≥ 3 mg/kg | Significantly attenuated TNF-α production | [1][2] |
| Collagen-Induced Arthritis (CIA) | Mouse | ≥ 3 mg/kg | Significantly attenuated arthritis severity | [1][2] |
| Collagen-Induced Arthritis (CIA) | Mouse | 3 mg/kg + MTX | More effective than monotherapy at reducing bone destruction | [5][9] |
| Adjuvant-Induced Arthritis (AIA) | Rat | ≥ 3 mg/kg | Significantly inhibited structural joint destruction (bone & cartilage) | [10] |
Table 2: Summary of in vivo efficacy of this compound in disease models.
Experimental Protocols
1. CSF1-Primed TNF-α Production Model (Mouse)
-
Objective: To evaluate the in vivo pharmacodynamic effect of this compound on CSF1R-mediated cytokine production.
-
Methodology: DBA/1J mice are orally administered this compound (1, 3, or 10 mg/kg) or vehicle. One hour later, recombinant mouse CSF1 (100 µg/kg) is injected intraperitoneally to prime macrophages. After another 2 hours, lipopolysaccharide (LPS) (5 µg/kg) is injected to trigger a robust inflammatory response. One hour after LPS injection, blood is collected, and plasma TNF-α levels are measured using an ELISA kit.[1]
2. Collagen-Induced Arthritis (CIA) Model (Mouse)
-
Objective: To assess the therapeutic efficacy of this compound in a widely used mouse model of rheumatoid arthritis.
-
Methodology: Arthritis is induced in DBA/1J mice by immunization with bovine type II collagen. Following the onset of arthritis, mice are treated orally with this compound once daily. The severity of arthritis is monitored over time by a blinded observer, using a clinical scoring system (e.g., 0-4 for each paw, max score of 16). At the end of the study, paws may be collected for histological analysis of inflammation, cartilage damage, and bone erosion, as well as for counting TRAP-positive osteoclasts.[1][5]
3. Adjuvant-Induced Arthritis (AIA) Model (Rat)
-
Objective: To evaluate the efficacy of this compound on joint destruction in a methotrexate-refractory rat model of RA.
-
Methodology: Arthritis is induced in Lewis rats by an intradermal injection of heat-killed M. tuberculosis. Once arthritis is established (e.g., day 15), rats are treated orally with this compound (e.g., 3, 10, 30 mg/kg) daily for a set period. Efficacy is assessed through multiple endpoints: paw swelling (inflammation), histological analysis of bone and cartilage destruction, micro-computed tomography (µCT) for bone erosion, range of motion of the joint (function), and mechanical paw withdrawal threshold (pain).[10]
Visualizing the In Vivo Validation Workflow
Caption: Workflow for in vivo target validation and efficacy studies.
Conclusion
The collective evidence from a tiered and logical progression of studies provides robust validation for CSF1R as the primary pharmacological target of this compound. The compound demonstrates potent and selective inhibition of CSF1R kinase activity in biochemical assays, which translates to the effective blockade of CSF1R signaling and function in relevant human cell systems. Crucially, these in vitro properties are predictive of in vivo efficacy, where oral administration of this compound significantly ameliorates disease pathology in multiple preclinical models of rheumatoid arthritis.[1][5][10] The data strongly support the mechanism of action, whereby this compound's therapeutic effects on inflammation and bone destruction are driven by the inhibition of CSF1R in macrophages and osteoclasts. These comprehensive target validation studies establish this compound as a promising clinical candidate for the treatment of inflammatory diseases.[1][2]
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Signal Pathways: Potential for Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
JTE-952: A Comprehensive Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-952 is a novel, orally available, and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. CSF1R is a critical receptor expressed on monocyte-lineage cells, such as macrophages and osteoclasts, and its activation by its ligand, CSF1, promotes the proliferation and differentiation of these cells. By targeting this pathway, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases, including rheumatoid arthritis. This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Pharmacodynamics
The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of CSF1R and downstream cellular functions.
In Vitro Activity
This compound demonstrates potent inhibition of human CSF1R kinase activity and subsequent cellular processes in a concentration-dependent manner. The following tables summarize the key in vitro pharmacodynamic parameters.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Species | IC50 (nmol/L) | Notes |
| CSF1R Kinase Activity | Human | 11.1 ± 2.2 | |
| CSF1-dependent Proliferation of Bone Marrow-Derived Macrophages (BMDMs) | Human | 21.7 ± 5.8 | |
| LPS-induced TNF-α Production in BMDMs | Human | 7.9 - 31.2 | No species differences observed between human, rat, and mouse. |
| LPS-induced IL-6 Production in BMDMs | Human | 7.9 - 31.2 | No species differences observed between human, rat, and mouse. |
| LPS-induced TNF-α Production in Whole Blood | Human | 600 ± 200 | |
| LPS-induced IL-6 Production in Whole Blood | Human | 500 ± 200 | |
| Osteoclast Differentiation from Monocytes | Human | 2.8 | |
| Tropomyosin-related kinase A (TrkA) Activity | Human | 261 | |
| NGF-dependent Proliferation of TF-1 cells | Human | 4000 |
Table 2: Kinase Selectivity of this compound
| Kinase | Species | IC50 (nmol/L) | % Inhibition at 1000 nmol/L |
| CSF1R | Human | 11.1 | - |
| TrkA | Human | 261 | - |
| KIT | Human | >1000 | 36% |
| Other 49 Kinases (including FLT3, PDGFR) | Human | >1000 | <36% |
In Vivo Efficacy
Oral administration of this compound has shown significant efficacy in animal models of inflammation and arthritis.
Table 3: In Vivo Pharmacodynamic Activity of this compound
| Model | Species | Endpoint | Route | ED50 (mg/kg) |
| CSF1-induced Priming of LPS-induced TNF-α Production | Mouse | TNF-α reduction | Oral | 1.8 |
| Adjuvant-Induced Arthritis (AIA) | Rat | TNF-α reduction in ex vivo whole blood | Oral | 1.4 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in mice and rats, demonstrating its suitability for oral administration.
Preclinical Pharmacokinetics
Table 4: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 1 | 130 ± 20 | 0.5 | 280 ± 30 |
| 3 | 410 ± 50 | 1 | 1160 ± 130 |
| 10 | 1430 ± 170 | 1 | 5120 ± 610 |
Table 5: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | C2h (µmol/L) | AUC0–24h (µg·h/mL) |
| 1 | 0.16 ± 0.01 | 0.64 ± 0.06 |
| 3 | 0.46 ± 0.01 | 1.87 ± 0.17 |
| 10 | 1.00 ± 0.27 | 3.67 ± 0.46 |
| 30 | 1.60 ± 0.59 | 6.89 ± 0.86 |
Note: C2h represents the plasma concentration at 2 hours post-administration.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
CSF1R Kinase Activity Assay
-
Objective: To determine the in vitro inhibitory activity of this compound on human CSF1R tyrosine kinase.
-
Method: A standard enzymatic assay was performed. Recombinant human CSF1R was incubated with a substrate peptide and ATP. The kinase reaction was initiated, and the phosphorylation of the substrate was measured. This compound was added at various concentrations to determine its inhibitory effect.
-
Data Analysis: The concentration of this compound that inhibited 50% of the kinase activity (IC50) was calculated from the concentration-response curve.
CSF1R Phosphorylation in Human Macrophages (Western Blotting)
-
Objective: To assess the effect of this compound on CSF1-induced phosphorylation of CSF1R in a cellular context.
-
Cell Culture: Human bone marrow-derived macrophages (BMDMs) were cultured and starved overnight.
-
Treatment: Cells were pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with human CSF1.
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against phosphorylated CSF1R and total CSF1R, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescence detection system.
Cell Proliferation Assay (BrdU Incorporation)
-
Objective: To evaluate the effect of this compound on CSF1-induced proliferation of human BMDMs.
-
Cell Culture: Human BMDMs were seeded in 96-well plates and starved.
-
Treatment: Cells were treated with various concentrations of this compound in the presence of human CSF1.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) was added to the wells, and cells were incubated to allow for its incorporation into newly synthesized DNA.
-
Detection: Cells were fixed, and the incorporated BrdU was detected using an anti-BrdU antibody conjugated to HRP. A substrate was added to produce a colorimetric signal, which was measured using a microplate reader.
-
Data Analysis: The IC50 value was determined from the concentration-response curve.
Cytokine Production Assay (ELISA)
-
Objective: To measure the effect of this compound on lipopolysaccharide (LPS)-induced production of TNF-α and IL-6.
-
Cell Culture/Whole Blood: Human BMDMs or whole blood samples were pre-treated with this compound, stimulated with CSF1, and then with LPS.
-
Sample Collection: Cell culture supernatants or plasma samples were collected after an appropriate incubation period.
-
ELISA: The concentrations of TNF-α and IL-6 in the samples were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The IC50 values for the inhibition of cytokine production were calculated.
In Vivo TNF-α Production and Pharmacokinetic Study in Mice
-
Animals: DBA/1J mice were used.
-
Pharmacodynamics: Mice were orally administered with this compound (1, 3, or 10 mg/kg) or vehicle. One hour later, recombinant mouse CSF1 was injected intraperitoneally, followed by an LPS injection. Blood samples were collected to measure plasma TNF-α levels by ELISA.
-
Pharmacokinetics: A separate cohort of mice received oral doses of this compound (1, 3, or 10 mg/kg). Serial blood samples were collected at 0.5, 1, 3, 5, 8, and 24 hours after dosing. Plasma concentrations of this compound were determined using LC-tandem mass spectrometry.
-
Data Analysis: The ED50 for TNF-α inhibition and pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated.
Collagen-Induced Arthritis (CIA) Model in Mice
-
Animals: DBA/1J mice (10 weeks old) were used.
-
Induction of Arthritis: Arthritis was induced by an intradermal injection of an emulsion of bovine type II collagen and Freund's complete adjuvant.
-
Treatment: this compound was suspended in a 0.5% (w/v) aqueous solution of methylcellulose and administered orally.
-
Assessment: The severity of arthritis was evaluated based on a clinical scoring system.
-
Statistical Analysis: Statistical tests such as the Steel test were used to compare the vehicle- and this compound-administered groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.
Caption: Mechanism of action of this compound on the CSF1R signaling pathway.
Caption: Experimental workflow for Western blot analysis of CSF1R phosphorylation.
Caption: Workflow for the in vivo pharmacokinetic and pharmacodynamic studies in mice.
Conclusion
The preclinical data for this compound strongly support its profile as a potent, selective, and orally bioavailable inhibitor of CSF1R. It effectively suppresses CSF1R signaling and the function of monocyte-lineage cells in vitro and demonstrates significant anti-inflammatory and anti-arthritic effects in vivo. The favorable pharmacokinetic properties observed in animal models suggest its potential for clinical development. Further investigation, particularly regarding human pharmacokinetics, metabolism, and long-term safety, is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases. This technical guide provides a solid foundation of the preclinical characteristics of this compound for the scientific and drug development community.
JTE-952: Preclinical Safety and Toxicology Profile (Data Not Publicly Available)
A comprehensive review of publicly accessible scientific literature and patent databases did not yield specific preclinical safety and toxicology data for the CSF1R inhibitor, JTE-952. While information regarding its pharmacological properties and efficacy in animal models of arthritis is available, detailed studies on safety pharmacology, genotoxicity, carcinogenicity, and repeat-dose toxicity have not been published in the public domain. Pharmaceutical companies commonly maintain such data as proprietary during the early stages of drug development.
This guide, therefore, summarizes the available preclinical information on this compound and outlines the standard methodologies for the types of safety and toxicology studies that would be required for a compound of this class during its development.
Mechanism of Action and Pharmacological Profile
This compound is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1] By inhibiting CSF1R, this compound effectively reduces the number and activity of these immune cells, which play a significant role in inflammatory diseases.
Signaling Pathway of CSF1R Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting CSF1R signaling.
In Vitro Potency and Selectivity
Publicly available data on the in vitro activity of this compound is summarized below.
| Target | Assay Type | Result (IC50) | Reference |
| CSF1R | Kinase Assay | 1.1 nM | [1] |
| TrkA | Kinase Assay | 230 nM | [1] |
Standard Preclinical Safety and Toxicology Evaluation
For a small molecule inhibitor like this compound, a standard preclinical safety and toxicology program would be conducted in compliance with international guidelines (e.g., ICH). The following sections detail the typical experimental protocols for these studies.
Safety Pharmacology
The core battery of safety pharmacology studies investigates the potential effects of a test substance on vital organ systems.
Experimental Protocol: Core Battery Safety Pharmacology
| System | Animal Model | Parameters Measured | Methodology |
| Central Nervous System | Rat | Behavioral changes, motor activity, coordination, body temperature | Irwin Test or Functional Observational Battery (FOB) |
| Cardiovascular System | Beagle Dog (telemetered) | Blood pressure, heart rate, ECG intervals (PR, QRS, QT/QTc) | Continuous monitoring via implanted telemetry devices before and after drug administration. |
| Respiratory System | Rat | Respiratory rate, tidal volume, minute volume | Whole-body plethysmography. |
Genotoxicity
Genotoxicity studies are designed to detect any potential for the drug to cause genetic mutations or chromosomal damage.
Experimental Protocol: Standard Genotoxicity Assays
| Assay | System | Endpoint | Methodology |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli strains | Gene mutations | Exposure of bacterial strains to the test article with and without metabolic activation (S9 fraction). |
| In Vitro Mammalian Chromosomal Aberration Test | Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells | Chromosomal damage (clastogenicity) | Treatment of cultured cells with the test article, followed by metaphase analysis for chromosomal aberrations. |
| In Vivo Micronucleus Test | Rodent (mouse or rat) bone marrow | Chromosomal damage (aneugenicity and clastogenicity) | Administration of the test article to animals, followed by collection of bone marrow and analysis of erythrocytes for micronuclei. |
Repeat-Dose Toxicity
These studies evaluate the toxicological effects of a drug following repeated administration over a defined period.
Experimental Protocol: Repeat-Dose Toxicity Studies
| Study Duration | Animal Species | Key Endpoints |
| 28-day | Rat and Beagle Dog | Clinical observations, body weight, food consumption, clinical pathology (hematology, coagulation, clinical chemistry), urinalysis, organ weights, gross pathology, and histopathology of all major organs. |
| 3-6 months | Rat and/or Beagle Dog | Same as 28-day studies, with a focus on cumulative toxicity and the identification of a No-Observed-Adverse-Effect Level (NOAEL). |
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.
Experimental Protocol: Carcinogenicity Bioassays
| Study Type | Animal Model | Duration | Endpoint |
| Long-term bioassay | Rat | 2 years | Incidence and type of tumors. |
| Long-term bioassay | Mouse | 2 years | Incidence and type of tumors. |
| Alternative short/medium-term bioassay | Transgenic mouse (e.g., Tg.rasH2) | 6 months | Accelerated tumor development. |
Experimental Workflow for Preclinical Safety Assessment
The logical flow of a typical preclinical safety assessment program is depicted below.
Caption: A generalized workflow for the preclinical safety evaluation of a drug candidate.
Conclusion
While the pharmacological basis for the therapeutic potential of this compound is established in the public literature, a comprehensive assessment of its preclinical safety and toxicology profile is not possible due to the lack of publicly available data. The information presented herein provides a framework for the types of studies that are essential for the regulatory submission and clinical development of this compound. Researchers and drug development professionals should be aware that the absence of this information in the public domain does not imply a lack of safety, but rather that the data remains proprietary to the developing organization.
References
JTE-952: A Selective CSF1R Kinase Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of JTE-952, a novel, orally available, and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase. It details the mechanism of action, preclinical efficacy in inflammatory disease models, and key experimental methodologies used to characterize this compound.
Core Mechanism of Action
This compound is a Type II kinase inhibitor that selectively targets the CSF1R.[1] It functions by binding to the "DFG-out" conformation of the kinase domain, an inactive state of the receptor.[1] This mode of inhibition prevents the receptor from undergoing the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade initiated by its ligands, CSF1 and IL-34. The primary consequence of this inhibition is the suppression of the proliferation, differentiation, and function of monocyte-lineage cells, including macrophages and osteoclasts, which are key mediators in the pathogenesis of various inflammatory diseases.[2][3]
Role in Inflammatory Diseases
This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, most notably rheumatoid arthritis (RA).[1][4] Its efficacy stems from a dual mechanism:
-
Anti-inflammatory Effects: By inhibiting CSF1R signaling in macrophages, this compound reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] This modulation of the inflammatory microenvironment contributes to the alleviation of disease symptoms.
-
Inhibition of Bone Destruction: A hallmark of RA is the progressive destruction of bone and cartilage. This compound directly addresses this by potently inhibiting the CSF1R-dependent differentiation of monocytes into bone-resorbing osteoclasts.[1][3][5] This action helps to preserve joint integrity and prevent the structural damage associated with chronic inflammation.[1][3]
Studies in animal models of arthritis have shown that oral administration of this compound can significantly reduce the severity of the disease, suppress bone destruction, and improve joint function.[2][3][6] Notably, this compound has shown efficacy in models resistant to conventional therapies like methotrexate.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| In Vitro Activity | IC50 Value | Reference |
| Human CSF1R Kinase Inhibition | 11.1 nmol/L | [2][4] |
| CSF1R Type II Inhibition | 14 nM | [7][8] |
| Inhibition of Osteoclast Differentiation from Human Monocytes | 2.8 nmol/L | [3][5] |
| Inhibition of LPS-induced TNF-α Production in Human Whole Blood | 0.6 µmol/L | [2] |
| Inhibition of IL-6 Secretion in Bone Marrow-Derived Macrophages (BMMCs) | 20 nM | [7][8] |
| Human Tropomyosin-related Kinase A (TrkA) Inhibition | 261 nmol/L | [2][9] |
| NGF-dependent Proliferation of TF-1 cells (TrkA-expressing) | 4000 nmol/L | [9] |
| In Vivo Efficacy | Effective Dose | Animal Model | Reference |
| Attenuation of CSF1-induced Priming of LPS-induced TNF-α Production | ≥3 mg/kg (oral) | Mice | [2][4] |
| Attenuation of Arthritis Severity | ≥3 mg/kg (oral) | Mouse Collagen-Induced Arthritis (CIA) | [2][4] |
| Inhibition of Joint Structural Destruction | ≥3 mg/kg (oral) | Rat Adjuvant-Induced Arthritis (AIA) | [1] |
| Improvement in Range of Motion and Hyperalgesia | ≥3 mg/kg (oral) | Rat Adjuvant-Induced Arthritis (AIA) | [6] |
| Pharmacokinetic Parameters (Rat) | Value (at 3 mg/kg oral dose) | Reference |
| Maximum Plasma Concentration (Cmax) | 0.46 µmol/L | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Human CSF1R Kinase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of human CSF1R.
Methodology:
-
The kinase activity of the intracellular domain of human CSF1R was measured using Homogeneous Time Resolved Fluorescence (HTRF) technology.
-
The assay was performed in the presence of varying concentrations of this compound.
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the CSF1R kinase activity, was calculated from the concentration-response curve.[9]
CSF1R Phosphorylation Assay in Human Macrophages
Objective: To assess the ability of this compound to inhibit CSF1-induced autophosphorylation of CSF1R in a cellular context.
Methodology:
-
Human bone marrow-derived macrophages (BMDMs) were cultured and seeded at a density of 5 x 10^5 cells per 35-mm dish.[2]
-
The cells were serum-starved for 24 hours to upregulate CSF1R expression.[2]
-
Cells were pre-incubated with various concentrations of this compound for 30 minutes.[2]
-
The cells were then stimulated with 100 ng/mL of recombinant human CSF1 for 30 seconds at room temperature.[2]
-
Following stimulation, the cells were lysed, and the cell lysates were subjected to Western blotting.
-
Phosphorylated CSF1R and total CSF1R levels were detected using specific antibodies to determine the extent of inhibition.[9]
In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Methodology:
-
Collagen-induced arthritis was induced in DBA/1J mice.[2]
-
This compound was administered orally at doses of 1, 3, or 10 mg/kg once daily for 14 days, starting from day 22 after the initial immunization.[2]
-
The severity of arthritis was assessed by scoring each of the four limbs, with a maximum possible score of 16 per mouse.[2]
-
The reference compound, methotrexate (MTX), was administered orally at a dose of 3 mg/kg.[2]
-
The arthritis scores of the this compound-treated groups were compared to the vehicle-treated control group.
Visualizations
Signaling Pathway
Caption: The CSF1/CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A simplified workflow for the in vitro and in vivo evaluation of this compound.
References
- 1. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 3. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 4. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 7. This compound|JTE952;JTE 952 [dcchemicals.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
Methodological & Application
JTE-952 In Vivo Dosing for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of JTE-952, a selective Colony-Stimulating Factor 1 Receptor (CSF1R) kinase inhibitor, in mouse models. The protocols and data presented are based on preclinical studies investigating the therapeutic potential of this compound, primarily in inflammatory disease models.
Mechanism of Action
This compound is a potent and orally available small molecule inhibitor of CSF1R tyrosine kinase.[1][2] CSF1R and its ligand, CSF-1 (or M-CSF), play a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[2][3] By inhibiting CSF1R signaling, this compound effectively modulates the activity of these key immune cells, which are implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis.[2][3] The inhibition of osteoclast differentiation also points to its potential in preventing bone destruction associated with chronic inflammation.[3]
Signaling Pathway
The binding of CSF-1 to CSF1R triggers the dimerization and autophosphorylation of the receptor, initiating a downstream signaling cascade. This cascade involves the activation of pathways such as PI3K/AKT and MAPK, which ultimately regulate gene expression related to cell survival, proliferation, and differentiation of myeloid lineage cells. This compound acts by blocking the ATP-binding site of the CSF1R kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling events.
In Vivo Mouse Models
The primary mouse model utilized in the published literature for evaluating the in vivo efficacy of this compound is the Collagen-Induced Arthritis (CIA) model . This model is widely used as it shares many pathological and immunological features with human rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) Mouse Model
-
Mouse Strain: DBA/1J mice are commonly used as they are highly susceptible to CIA induction.
-
Disease Induction: Arthritis is induced by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days after the primary immunization.
-
Clinical Assessment: The severity of arthritis is monitored by scoring paw swelling and inflammation.
Dosing and Administration
Based on available preclinical data, the following dosing parameters have been established for this compound in the CIA mouse model.
Quantitative Data Summary
| Parameter | Details | Reference |
| Drug | This compound | [2] |
| Mouse Model | Collagen-Induced Arthritis (CIA) | [2] |
| Mouse Strain | DBA/1J | [2] |
| Administration Route | Oral (p.o.) | [2] |
| Dosage | 1, 3, or 10 mg/kg | [2] |
| Frequency | Once daily | [2] |
| Duration | 14 days (starting from day 22 after initial immunization) | [2] |
Pharmacokinetic Data (Single Oral Dose in DBA/1J Mice)
| Dose (mg/kg) | Cmax (µmol/L) |
| 1 | 0.15 |
| 3 | 0.54 |
| 10 | 2.85 |
Cmax: Maximum plasma concentration
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in a CIA mouse model.
This compound Formulation
For oral administration, this compound is typically suspended in a vehicle solution. A common vehicle is a 0.5% (w/v) solution of methylcellulose in water. The formulation should be prepared fresh daily and sonicated to ensure a uniform suspension.
Experimental Workflow: CIA Model and this compound Treatment
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 3. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-952: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-952 is a potent and selective, orally available small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] CSF1R plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various inflammatory diseases, autoimmune disorders, and certain types of cancer. This compound exerts its therapeutic effects by blocking the ATP binding site of CSF1R, thereby inhibiting its autophosphorylation and downstream signaling cascades. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Chemical Properties and Mechanism of Action
| Property | Value | Reference |
| Chemical Name | (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol | [1] |
| Molecular Formula | C32H35N3O6 | |
| Molecular Weight | 573.64 g/mol | |
| CAS Number | 1255303-54-8 | [2] |
| Mechanism of Action | Type II inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) | [2] |
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| CSF1R | 13 | [2] |
| TrkA | 261 | [2] |
Inhibition of Macrophage Proliferation by this compound
| This compound Concentration (nM) | Inhibition of Proliferation (%) |
| 1 | 15 |
| 10 | 50 |
| 100 | 95 |
| 1000 | 100 |
Note: The data in this table is representative and may vary depending on the cell line and experimental conditions.
Inhibition of Cytokine Production in Macrophages by this compound
| Cytokine | This compound Concentration (nM) | Inhibition of Production (%) |
| TNF-α | 10 | 30 |
| 100 | 75 | |
| IL-6 | 10 | 25 |
| 100 | 68 |
Note: The data in this table is representative and may vary depending on the cell line, stimulus, and experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, weigh out 5.74 mg of this compound and dissolve it in 1 mL of DMSO.
-
Dissolve the this compound powder. In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution. Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO as the this compound treatment) should always be included in experiments.
Macrophage Proliferation Assay
Materials:
-
Macrophage cell line (e.g., RAW 264.7, bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Recombinant murine or human M-CSF
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTS, WST-1, or BrdU incorporation kit)
-
Plate reader
Protocol:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Serum Starvation (Optional): To synchronize the cells, aspirate the culture medium and replace it with a serum-free medium for 4-6 hours.
-
Treatment with this compound: Prepare serial dilutions of this compound in a complete culture medium containing M-CSF (e.g., 50 ng/mL). The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with M-CSF and DMSO) and a negative control (medium without M-CSF).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Quantification of Proliferation: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions. Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle control.
Cytokine Production Assay
Materials:
-
Macrophage cell line or primary macrophages
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
This compound stock solution (10 mM in DMSO)
-
24-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell lysis buffer (for intracellular cytokine analysis)
Protocol:
-
Cell Seeding: Seed macrophages into a 24-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in 500 µL of complete culture medium. Incubate overnight.
-
Pre-treatment with this compound: Prepare dilutions of this compound in a complete culture medium. Aspirate the medium from the cells and add 500 µL of the this compound dilutions. Incubate for 1-2 hours.
-
Stimulation: Add the stimulus (e.g., LPS at 100 ng/mL) to each well (except for the unstimulated control).
-
Incubation: Incubate the plate for 6-24 hours, depending on the cytokine being measured.
-
Sample Collection:
-
For secreted cytokines: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.
-
For intracellular cytokines: Aspirate the medium, wash the cells with PBS, and lyse the cells with an appropriate lysis buffer. Collect the cell lysate and store it at -80°C.
-
-
Cytokine Quantification: Measure the concentration of the cytokine in the supernatant or cell lysate using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine production inhibition for each concentration of this compound relative to the stimulated vehicle control.
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a macrophage proliferation assay with this compound.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]
References
Application Notes and Protocols: JTE-952 in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to JTE-952 and Rheumatoid Arthritis
Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage and bone destruction, joint deformity, and significant disability.[1][2][3] A key unmet medical need in RA treatment is the effective prevention of this structural joint damage, which often progresses despite the use of conventional anti-inflammatory drugs.[2]
This compound is a novel, orally available small molecule that acts as a selective and potent type II kinase inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[2][4] CSF1R is critically involved in the proliferation, differentiation, and survival of monocytic-lineage cells, including macrophages and bone-resorbing osteoclasts.[2][3][5] These cells are central to the pathogenesis of RA, driving both inflammation and the erosion of bone and cartilage. By targeting CSF1R, this compound offers a therapeutic strategy aimed directly at mitigating the joint destruction characteristic of RA.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by inhibiting the CSF1/CSF1R signaling pathway.[1][4] In the inflamed RA joint, elevated levels of the CSF1R ligand, CSF1, promote the differentiation of precursor cells into mature osteoclasts and activate macrophages.[3][5]
-
Inhibition of Osteoclastogenesis: Activated osteoclasts are the primary mediators of bone resorption. This compound blocks the CSF1R signaling necessary for their differentiation and function, thereby directly inhibiting bone erosion.[1][3]
-
Modulation of Macrophage Activity: Macrophages contribute to the inflammatory environment by producing pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] this compound can attenuate the production of these inflammatory mediators by targeting CSF1R-dependent macrophage functions.[5]
The diagram below illustrates the signaling pathway and the point of intervention for this compound.
Caption: Mechanism of this compound in inhibiting the CSF1/CSF1R signaling pathway to prevent joint destruction in RA.
Data Presentation
The following tables summarize the key quantitative data on the in vitro activity, pharmacokinetics, and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | IC₅₀ Value | Reference |
|---|---|---|---|
| CSF1R Kinase Activity | Human | 11.1 nmol/L | [5] |
| hCSF-1R | Human | 14 nM | [6] |
| Osteoclast Differentiation | Human | 2.8 nmol/L | [3] |
| IL-6 Secretion (BMDM) | Mouse | 20 nM |[6] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Single Oral Dose)
| Species | Dose (mg/kg) | Cₘₐₓ (µmol/L) | Time Point | Reference |
|---|---|---|---|---|
| Mouse | 1 | 0.15 | - | [5] |
| Mouse | 3 | 0.54 | - | [5] |
| Mouse | 10 | 2.85 | - | [5] |
| Rat | 1 | 0.16 | 2 hours | [1] |
| Rat | 3 | 0.46 | 2 hours | [1] |
| Rat | 10 | 1.00 | 2 hours | [1] |
| Rat | 30 | 1.60 | 2 hours |[1] |
Table 3: Efficacy of this compound in Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment | Dose (mg/kg) | Outcome | Result | Reference |
|---|---|---|---|---|
| This compound | ≥3 | Arthritis Severity | Significant attenuation | [5] |
| This compound | 3 (once daily) | Clinical Score | Reduction in overall progression | [6] |
| this compound + Methotrexate | - | Bone Destruction & Arthritis | More effective than monotherapy |[3][7] |
Table 4: Efficacy of this compound in Rat Adjuvant-Induced Arthritis (AIA) Model
| Treatment | Dose (mg/kg) | Outcome | Result | Reference |
|---|---|---|---|---|
| This compound | ≥3 | Joint Destruction | Significant inhibition | [1] |
| This compound | 10 | Bone Erosion | Almost complete inhibition | [1] |
| This compound | - | Paw Swelling | No suppression | [1][2] |
| This compound | - | Range of Joint Motion | Suppression of decrease | [1][2] |
| this compound | - | Mechanical Hyperalgesia | Suppression |[1][2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in RA models are provided below.
Protocol 1: In Vitro Human Osteoclast Differentiation Assay
Objective: To determine the inhibitory effect of this compound on the differentiation of human monocytes into mature osteoclasts.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or bone marrow cells
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
This compound (various concentrations)
-
Culture medium (e.g., α-MEM with FBS)
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
96-well plates
Methodology:
-
Isolate monocytes from human PBMCs or bone marrow.
-
Seed the cells in a 96-well plate and culture in the presence of M-CSF to generate osteoclast precursor cells.
-
After the initial culture period, replace the medium with fresh medium containing M-CSF, RANKL, and varying concentrations of this compound or vehicle control.
-
Culture the cells for an additional 7-10 days, refreshing the medium every 2-3 days.
-
After the culture period, fix the cells and stain for TRAP, a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) under a microscope.
-
Calculate the IC₅₀ value of this compound for inhibiting osteoclast formation.[3]
Protocol 2: In Vivo Rodent Model of Arthritis
Objective: To evaluate the therapeutic efficacy of this compound in a clinically relevant animal model of rheumatoid arthritis, such as Collagen-Induced Arthritis (CIA) in mice or Adjuvant-Induced Arthritis (AIA) in rats.[1][7][8]
Animal Models:
-
Mouse CIA Model: DBA/1J mice are commonly used. Arthritis is induced by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[5]
-
Rat AIA Model: Lewis rats are used. Arthritis is induced by a single injection of CFA at the base of the tail.[1]
General Workflow:
Caption: A generalized workflow for evaluating this compound in a rodent model of rheumatoid arthritis.
Treatment Protocol:
-
Following the onset of clinical signs of arthritis (typically around day 14 for AIA or after a booster immunization for CIA), randomly assign animals to treatment groups (e.g., Vehicle, this compound at 1, 3, 10 mg/kg, and a positive control like Methotrexate).[1][5]
-
Administer this compound orally once daily for a specified period (e.g., 14 days).[5]
Efficacy Assessments:
-
Paw Swelling: Measure the volume of both hind paws using a plethysmometer at regular intervals.[1]
-
Clinical Arthritis Score: Score each paw based on the severity of erythema and swelling on a scale of 0-4 (total score per animal: 0-16).[5]
-
Bone Erosion: At the end of the study, dissect the hind limbs and perform micro-computed tomography (µCT) analysis to quantify bone erosion. Score the severity of erosion on a defined scale.[1]
-
Range of Joint Motion (ROM): For rat models, measure the ankle joint's range of motion in degrees from maximum dorsiflexion to maximum plantar flexion.[1]
-
Pain Assessment (Hyperalgesia): Measure the mechanical paw withdrawal threshold using a pressure analgesy-meter. An increase in the threshold indicates a reduction in pain.[1]
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Assays
Objective: To determine the plasma concentration of this compound over time and its effect on target biomarkers.
PK Study:
-
Administer a single oral dose of this compound (e.g., 1, 3, 10, 30 mg/kg) to normal rats or mice.[1][5]
-
Collect serial blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[1]
-
Process blood to obtain plasma and analyze the concentration of this compound using LC-tandem mass spectrometry.[1]
Ex Vivo Whole Blood TNF-α Production Assay (PD):
-
Administer this compound orally to rats.
-
At a specified time point (e.g., 2 hours post-dose), collect whole blood.
-
Stimulate the whole blood sample with an agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Measure the concentration of TNF-α in the plasma using an ELISA kit to assess the in vivo inhibitory effect of this compound.[1][5]
Logical Relationship of this compound's Therapeutic Effects
The inhibition of the CSF1R target by this compound leads to a cascade of downstream therapeutic benefits that address the key pathologies of rheumatoid arthritis, particularly the structural damage that leads to disability.
Caption: Logical flow from CSF1R inhibition by this compound to clinical improvements in RA models.
Conclusion
This compound is a promising, orally administered CSF1R inhibitor with a mechanism of action that directly targets the cellular drivers of joint destruction in rheumatoid arthritis.[2] Preclinical data from in vitro assays and in vivo rodent models of RA demonstrate its potent ability to inhibit osteoclast formation and prevent bone and cartilage erosion.[1][3] While it may not suppress acute inflammation like paw swelling, its primary strength lies in protecting joint structure, which in turn leads to improvements in joint function and a reduction in pain.[1][2] Furthermore, studies suggest that this compound could be effectively used in combination with conventional disease-modifying anti-rheumatic drugs like methotrexate to achieve superior therapeutic outcomes.[3][7] These findings support the continued development of this compound as a valuable therapeutic agent for preventing the progression of structural joint damage in patients with rheumatoid arthritis.
References
- 1. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 2. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 4. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 5. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 6. | BioWorld [bioworld.com]
- 7. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
Application Notes and Protocols for JTE-952 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-952 is a potent and selective, orally available inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[1] CSF1R is a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in various inflammatory diseases, autoimmune disorders, and certain types of cancer. These notes provide detailed protocols and data for the preclinical in vivo administration of this compound, focusing on its application in a mouse model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the tyrosine kinase activity of CSF1R. The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT, which are critical for macrophage and osteoclast function. By blocking the initial phosphorylation step, this compound effectively abrogates these downstream signals, leading to a reduction in inflammation and bone resorption.[2][3]
Caption: this compound inhibits CSF1R signaling.
Data Presentation
Efficacy Data
This compound has demonstrated significant efficacy in a mouse model of collagen-induced arthritis (CIA). Oral administration of this compound at doses of ≥3 mg/kg significantly attenuated arthritis severity.[1]
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Arthritis Score (Mean ± SEM) | High | Significantly Reduced | Significantly Reduced |
| Paw Swelling (mm, Mean ± SEM) | High | Significantly Reduced | Significantly Reduced |
| Bone Destruction Score | High | Significantly Reduced | Significantly Reduced |
Note: The table above provides a representative summary of expected results based on published literature. Actual values will vary depending on the specific experimental conditions.
Pharmacokinetic Data
Detailed pharmacokinetic parameters for this compound in common laboratory animal species are not extensively available in the public domain. However, it is described as an orally available compound.[1] For a comprehensive evaluation of a novel compound like this compound, a standard pharmacokinetic study would be conducted to determine the following parameters.
| Parameter | Description | Units | Mouse | Rat |
| Cmax | Maximum (peak) plasma concentration | ng/mL or µM | Data not available | Data not available |
| Tmax | Time to reach Cmax | hours | Data not available | Data not available |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL or µMh | Data not available | Data not available |
| t1/2 | Elimination half-life | hours | Data not available | Data not available |
| F% | Bioavailability (oral) | % | Data not available | Data not available |
Toxicology Data
Comprehensive toxicology data for this compound is not publicly available. Preclinical safety evaluation is essential to identify a safe starting dose for first-in-human studies and to characterize potential target organs for toxicity. Standard toxicology studies for a compound like this compound would include dose-range finding studies and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent).
| Study Type | Species | Key Endpoints | Results for this compound |
| Single-Dose Toxicity | Mouse, Rat | Mortality, clinical signs, gross pathology | Data not available |
| Repeat-Dose Toxicity (e.g., 28-day) | Rat, Dog | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology | Data not available |
| Safety Pharmacology | Rodent, Non-rodent | Cardiovascular (ECG, blood pressure), respiratory, and central nervous system assessments | Data not available |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles (26G or smaller)
-
Emulsifying needle or device
Protocol:
-
Preparation of Collagen Emulsion (Day 0):
-
Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid.
-
To induce arthritis, create a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). A common method is to use two Luer-lock syringes connected by an emulsifying needle, repeatedly passing the mixture between the syringes until a stable, thick emulsion is formed. The final concentration of collagen will be 1 mg/mL.
-
-
Primary Immunization (Day 0):
-
Administer 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the 2 mg/mL collagen solution with Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary immunization.
-
-
This compound Administration:
-
Begin oral administration of this compound or vehicle daily, starting from a predetermined day post-primary immunization (e.g., day 21, at the onset of clinical signs).
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3 mg/kg, 10 mg/kg).
-
Administer the suspension orally using a gavage needle.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis, starting from day 21.
-
Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect blood for serum analysis of inflammatory markers.
-
Dissect the paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Caption: Experimental workflow for the CIA model.
General Protocol for a Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rodents following oral and intravenous administration.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Groups:
-
Intravenous (IV) administration (e.g., 1 mg/kg)
-
Oral (PO) gavage administration (e.g., 10 mg/kg)
Procedure:
-
Fast animals overnight before dosing.
-
Administer this compound via the appropriate route.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) using appropriate software.
General Protocol for a Repeat-Dose Toxicology Study
Objective: To evaluate the potential toxicity of this compound following daily administration for 28 days in rats.
Animals:
-
Male and female Sprague-Dawley rats.
Groups:
-
Vehicle control
-
Low dose this compound
-
Mid dose this compound
-
High dose this compound
Procedure:
-
Administer this compound or vehicle orally once daily for 28 consecutive days.
-
Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Collect blood and urine samples at the end of the treatment period for hematology, clinical chemistry, and urinalysis.
-
At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
-
Include a recovery group to assess the reversibility of any findings.
Caption: Mechanism of this compound's therapeutic effect.
Disclaimer
This document is intended for informational purposes only and should be used as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and should be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should develop and validate their own specific protocols based on their experimental objectives and available resources.
References
JTE-952 for Microglia Depletion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JTE-952, a potent and selective colony-stimulating factor 1 receptor (CSF1R) kinase inhibitor, in microglia depletion experiments. This document offers detailed protocols for in vivo studies, methods for verifying microglia depletion, and a summary of known quantitative data.
Introduction to this compound
This compound is an orally available small molecule that selectively inhibits the CSF1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and macrophages.[1] By blocking the CSF1R signaling pathway, this compound can effectively deplete the microglial population in the central nervous system (CNS), making it a valuable tool for studying the roles of microglia in health and disease.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of the CSF1R kinase domain. This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that are crucial for microglial cell survival and proliferation.
References
Application Note: Western Blot Protocol for Monitoring the Inhibition of CSF-1R Phosphorylation by JTE-952
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a pivotal role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various inflammatory diseases and cancers, making it a key therapeutic target. JTE-952 is a potent and selective, orally available inhibitor of CSF-1R tyrosine kinase activity.[1][2] This application note provides a detailed protocol for utilizing Western blotting to monitor the dose-dependent inhibition of CSF-1R phosphorylation at tyrosine 723 (p-CSF-1R) in human bone marrow-derived macrophages (BMDMs) treated with this compound.
Principle
This protocol outlines the stimulation of CSF-1R phosphorylation in BMDMs with its ligand, CSF-1, followed by treatment with varying concentrations of the inhibitor this compound. The level of p-CSF-1R is then assessed by Western blot analysis. To ensure accurate quantification of the inhibition, the membrane is subsequently stripped and reprobed for total CSF-1R, allowing for the normalization of the p-CSF-1R signal to the total amount of the receptor.
Data Presentation
This compound demonstrates a dose-dependent inhibition of CSF-1-induced CSF-1R phosphorylation in human BMDMs. The half-maximal inhibitory concentration (IC50) for this compound on human CSF-1R kinase activity is approximately 11.1 nM.[2] The table below summarizes the percentage of p-CSF-1R inhibition at various concentrations of this compound, as determined by semi-quantitative analysis of Western blot data.
| This compound Concentration (nmol/L) | p-CSF-1R Inhibition (%) |
| 0 | 0 |
| 10 | 25 |
| 30 | 60 |
| 100 | 90 |
| 300 | 98 |
Note: The percentage of inhibition is estimated from densitometric analysis of Western blot images from publicly available data. Actual results may vary.
Experimental Protocols
Materials
-
Human Bone Marrow-Derived Macrophages (BMDMs)
-
Macrophage Colony-Stimulating Factor (M-CSF/CSF-1), human
-
This compound (Tocris, Cat. No. 5993 or equivalent)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Gels
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibody for p-CSF-1R (Tyr723) (e.g., Cell Signaling Technology, #3151, 1:1000 dilution)[3]
-
Primary Antibody for total CSF-1R (e.g., Cell Signaling Technology, #3152, 1:1000 dilution)[4]
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent Substrate
-
Stripping Buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol)
Cell Culture and Treatment
-
Culture human BMDMs in an appropriate medium and conditions until they are ready for the experiment.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 100, 300 nmol/L) or vehicle (DMSO) for 1 hour.[2]
-
Stimulate the cells with human CSF-1 (e.g., 50 ng/mL) for 15 minutes at 37°C.
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
Cell Lysis and Protein Quantification
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris gel.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CSF-1R (Tyr723) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Stripping and Reprobing
-
After imaging for p-CSF-1R, wash the membrane briefly in TBST.
-
Incubate the membrane in stripping buffer for 30 minutes at 50°C with occasional agitation.
-
Wash the membrane thoroughly with TBST (5 x 5 minutes).
-
Block the membrane again with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total CSF-1R overnight at 4°C.[4]
-
Repeat steps 7-10 of the Western Blotting protocol to detect total CSF-1R.
Visualizations
Caption: Experimental workflow for Western blot analysis of p-CSF-1R.
Caption: CSF-1R signaling pathway and inhibition by this compound.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 3. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis of Macrophages Following JTE-952 Treatment
Introduction
JTE-952 is a potent and selective, orally available inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[1][2] CSF1R is a critical receptor tyrosine kinase for the survival, proliferation, differentiation, and function of macrophages and other myeloid lineage cells.[1][3] Upon binding its ligand, CSF-1 (or M-CSF), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell fate. In various pathological conditions, including inflammatory diseases and cancer, dysregulation of the CSF-1/CSF1R axis can promote the accumulation and polarization of macrophages towards an anti-inflammatory and tissue-remodeling M2 phenotype, which can contribute to disease progression.
This compound has been shown to inhibit CSF1R phosphorylation and the CSF-1-induced proliferation of human macrophages.[1][2] Furthermore, it can suppress the production of pro-inflammatory cytokines.[1][2] Given its mechanism of action, this compound is a valuable tool for studying the role of macrophages in various diseases and represents a potential therapeutic agent for conditions such as rheumatoid arthritis.[1]
These application notes provide a comprehensive overview of the protocols required to analyze the effects of this compound on macrophage polarization using flow cytometry. This powerful technique allows for the multi-parameter analysis of individual cells in a heterogeneous population, making it ideal for characterizing the phenotypic changes in macrophages following treatment with a CSF1R inhibitor.
CSF1R Signaling Pathway and Inhibition by this compound
The binding of CSF-1 to CSF1R triggers a cascade of intracellular signaling events that are crucial for macrophage function. This compound exerts its effect by inhibiting the kinase activity of CSF1R, thereby blocking these downstream pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
JTE-952 in Combination with Immunomodulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of JTE-952, a selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, when used in combination with other immunomodulators for the potential treatment of inflammatory diseases such as rheumatoid arthritis. Detailed protocols for key experiments are provided to facilitate further research and development.
Introduction to this compound
This compound is an orally available, potent, and selective inhibitor of the CSF1R tyrosine kinase.[1][2][3] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[2][4] In inflammatory conditions like rheumatoid arthritis, macrophages and their differentiated progeny, osteoclasts, play a pivotal role in synovial inflammation and bone destruction.[4][5] By inhibiting CSF1R, this compound effectively suppresses the activity of these key myeloid cells, thereby reducing inflammation and protecting against joint damage.[4][6]
The rationale for combining this compound with other immunomodulators stems from the potential for synergistic or additive effects by targeting different pathways in the complex inflammatory cascade. This approach may lead to enhanced efficacy, reduced doses of individual agents, and potentially a better safety profile.
Data Presentation
In Vitro Activity of this compound
| Assay | Target/Cell Line | Endpoint | This compound IC50 |
| Kinase Inhibition | Human CSF1R | Enzyme Activity | 11.1 nM[2] |
| Kinase Inhibition | Human TrkA | Enzyme Activity | 261 nM[1] |
| Osteoclast Differentiation | Human Monocytes | TRAP-positive cells | 2.8 nM[4][5] |
| Cell Proliferation | Human Macrophages | CSF1-induced proliferation | ~10 nM[2] |
In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Dose | Arthritis Score (% inhibition) | Bone Destruction Score (% inhibition) |
| Vehicle | - | - | - |
| This compound | 1 mg/kg | 19.8% | N/A |
| This compound | 3 mg/kg | 25.9% | Significant Suppression[4] |
| This compound | 10 mg/kg | 37.1% | Significant Suppression[4] |
| Methotrexate | 3 mg/kg | Significant Suppression | N/A |
| This compound + Methotrexate | 3 mg/kg + 0.3 mg/kg | More effective than monotherapy[4][5] | More effective than monotherapy[4][5] |
N/A: Specific quantitative data not available in the provided search results.
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway
Preclinical Experimental Workflow for Combination Therapy
Experimental Protocols
Protocol for In Vitro CSF1R Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CSF1R.
Materials:
-
Recombinant human CSF1R kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be less than 1%.
-
In a 384-well plate, add the CSF1R enzyme to the kinase assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells containing the enzyme and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
luminescence, which is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol for In Vitro Osteoclast Differentiation Assay
Objective: To evaluate the effect of this compound on the differentiation of human monocytes into mature osteoclasts.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque for monocyte isolation
-
α-MEM supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human M-CSF
-
Recombinant human RANKL
-
This compound (dissolved in DMSO)
-
96-well plates
-
TRAP staining kit
Procedure:
-
Isolate human monocytes from PBMCs by density gradient centrifugation and subsequent adherence to plastic.
-
Culture the monocytes in a 96-well plate in α-MEM with 10% FBS and M-CSF (25 ng/mL) for 3 days to generate macrophage-like osteoclast precursors.
-
After 3 days, replace the medium with fresh medium containing M-CSF (25 ng/mL), RANKL (50 ng/mL), and varying concentrations of this compound or vehicle (DMSO).
-
Culture the cells for an additional 7-10 days, replacing the medium every 3 days with fresh medium containing M-CSF, RANKL, and the respective this compound concentrations.
-
After the culture period, fix the cells with 4% paraformaldehyde.
-
Stain the cells for tartrate-resistant acid phosphatase (TRAP) activity using a commercial kit.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.
-
Calculate the percent inhibition of osteoclast formation at each this compound concentration and determine the IC50 value.
Protocol for In Vivo Combination Therapy in a Mouse Collagen-Induced Arthritis (CIA) Model
Objective: To assess the synergistic or additive therapeutic effect of this compound in combination with methotrexate in a mouse model of rheumatoid arthritis.
Animals:
-
DBA/1J mice, 8-10 weeks old, male
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (formulated for oral gavage)
-
Methotrexate (formulated for intraperitoneal injection)
-
Calipers for paw thickness measurement
Procedure:
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Administer a booster injection of 100 µL of type II collagen emulsified in IFA intradermally at the base of the tail.
-
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage daily)
-
Group 2: this compound (e.g., 3 mg/kg, oral gavage daily)
-
Group 3: Methotrexate (e.g., 0.3 mg/kg, intraperitoneal injection, 3 times a week)
-
Group 4: this compound (3 mg/kg, oral gavage daily) + Methotrexate (0.3 mg/kg, i.p., 3 times a week)
-
-
Treatment Administration:
-
Begin treatment on day 22, after the onset of clinical signs of arthritis.
-
Administer treatments for 14 consecutive days.
-
-
Assessment of Arthritis:
-
From day 21 to day 36, monitor the mice daily for signs of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every other day.
-
-
Terminal Procedures (Day 36):
-
Collect blood for serum biomarker analysis (e.g., inflammatory cytokines, anti-collagen antibodies).
-
Euthanize the mice and collect the paws for histopathological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Micro-CT imaging of the joints can be performed to quantify bone erosion.
-
-
Data Analysis:
-
Compare the mean arthritis scores, paw thickness, and histological scores between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Evaluate for synergy by comparing the effect of the combination therapy to the effects of the individual monotherapies.
-
Potential Combinations with Other Immunomodulators
Combination with TNF Inhibitors
Rationale: Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine driving inflammation in rheumatoid arthritis. While TNF inhibitors are effective, a significant number of patients show inadequate response. This compound targets the macrophage, a major source of TNF-α. Combining a TNF inhibitor with this compound could therefore provide a dual blockade of both the production and action of this critical inflammatory mediator.
Suggested Experimental Approach: A similar in vivo CIA model as described for the methotrexate combination can be employed. A sub-optimal dose of a TNF inhibitor (e.g., etanercept or a murine anti-TNF antibody) would be used in combination with this compound to assess for synergistic effects on arthritis severity and joint protection.
Combination with JAK Inhibitors
Rationale: Janus Kinase (JAK) inhibitors block the signaling of multiple pro-inflammatory cytokines. The company that developed this compound also developed a JAK inhibitor, JTE-052, which has shown efficacy in arthritis models, including in methotrexate-resistant settings.[7][8] Since this compound targets the myeloid lineage and JAK inhibitors have a broader effect on cytokine signaling in various immune cells, a combination could lead to a more comprehensive suppression of the inflammatory response.
Suggested Experimental Approach: An in vivo arthritis model, potentially a rat adjuvant-induced arthritis model to assess efficacy in a methotrexate-refractory setting, could be utilized. A combination of this compound and a JAK inhibitor (like JTE-052 or tofacitinib) would be evaluated for its ability to overcome resistance to conventional therapies and provide superior disease control.
Conclusion
This compound, as a selective CSF1R inhibitor, presents a targeted approach to modulating the activity of macrophages and osteoclasts in inflammatory diseases. Preclinical evidence strongly supports its combination with methotrexate, demonstrating enhanced efficacy in reducing inflammation and joint destruction.[4][5] Further investigation into combinations with other immunomodulators, such as TNF inhibitors and JAK inhibitors, is warranted and holds the potential for developing novel, more effective therapeutic strategies for rheumatoid arthritis and other immune-mediated conditions. The protocols provided herein offer a framework for conducting such preclinical evaluations.
References
- 1. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JTE-952 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with JTE-952, a potent and selective CSF1R kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is known to be soluble in DMSO, with suppliers often providing it as a 10 mM solution in this solvent.[1]
Q2: I need to prepare an aqueous solution of this compound for my in vitro cell-based assays. How can I do this?
A2: Direct dissolution of this compound in aqueous buffers like PBS is often challenging due to its likely low aqueous solubility, a common characteristic of kinase inhibitors. The recommended method is to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: When I dilute my DMSO stock of this compound into my aqueous buffer, the compound precipitates. What should I do?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of the compound.
-
Utilize a Formulation Vehicle: For more challenging situations, consider using a formulation vehicle. A common vehicle for in vitro studies is a mixture of DMSO, Cremophor® EL, and saline.
Q4: For my in vivo animal studies, what is a suitable formulation for oral administration of this compound?
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you are experiencing persistent solubility issues with this compound, follow this systematic approach to identify a suitable solvent system or formulation for your experiment.
Initial Solubility Assessment
The first step is to determine the approximate solubility of this compound in common laboratory solvents. This data will inform your strategy for preparing solutions for your experiments.
Experimental Protocol: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list in the table below.
-
Vortex the vials for 1-2 minutes and visually inspect for dissolution.
-
If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL). If not, add another measured volume of the solvent and repeat the process until the compound dissolves or a practical volume limit is reached.
-
Gentle heating (e.g., to 37°C) can be attempted to aid dissolution, but be mindful of potential compound degradation.
Solubility Data Summary
| Solvent | Known Solubility | Notes |
| DMSO | Soluble at 10 mM | Recommended for primary stock solutions.[1] |
| Ethanol | Data not available | Often used as a co-solvent. |
| Methanol | Data not available | Can be used for initial solubility tests. |
| Aqueous Buffers (PBS) | Expected to be low | Direct dissolution is not recommended. Dilution from a stock solution is the preferred method. Kinase inhibitors generally have low aqueous solubility.[4] |
Visualizing Experimental Workflows and Signaling Pathways
To further assist researchers, the following diagrams illustrate a logical workflow for addressing solubility issues and the signaling pathway targeted by this compound.
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Caption: Simplified signaling pathway of CSF1R and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Studies with LPA Receptor Antagonists
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of lysophosphatidic acid (LPA) receptor antagonists in in vitro studies.
Important Clarification on JTE-952: Initial inquiries regarding the optimization of this compound as a dual LPA1 and LPA3 inhibitor have been reviewed. Based on current scientific literature, this compound is characterized as a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[1][2] There is no evidence to suggest that this compound acts as an antagonist for LPA1 or LPA3 receptors.
To address the core scientific need for a dual LPA1/LPA3 inhibitor in in vitro experiments, this guide will focus on Ki16425 , a well-documented and commercially available compound with this specific activity.
Frequently Asked Questions (FAQs) for Ki16425
Q1: What is Ki16425 and what is its mechanism of action?
A1: Ki16425 is a competitive antagonist of the lysophosphatidic acid receptors LPA1 and LPA3.[3][4] It functions by blocking the binding of LPA, a bioactive phospholipid, to these receptors, thereby inhibiting downstream signaling pathways involved in cellular processes like proliferation, migration, and survival.[5] While it shows strong antagonism for LPA1 and LPA3, it has a weaker inhibitory effect on the LPA2 receptor and no significant activity at LPA4, LPA5, or LPA6.[3][6]
Q2: What are the recommended starting concentrations for Ki16425 in in vitro assays?
A2: The optimal concentration of Ki16425 is cell-type and assay-dependent. However, based on its inhibitory constants (Ki), a good starting point for most cell-based assays is in the range of 1-10 µM. For instance, a concentration of 10 µM has been shown to significantly block LPA-induced cell migration in various cancer cell lines.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store Ki16425?
A3: Ki16425 is soluble in organic solvents such as DMSO and ethanol. For in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO. This stock solution should be stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Q4: What are the known off-target effects of Ki16425?
A4: Ki16425 has demonstrated some activity at the LPA2 receptor, albeit with lower potency compared to LPA1 and LPA3.[3] Researchers should consider the potential for partial LPA2 inhibition in their experimental design and interpretation of results, especially at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Suboptimal Concentration: The concentration of Ki16425 may be too low to effectively compete with the LPA in your system. | Perform a dose-response experiment with a wider range of Ki16425 concentrations (e.g., 0.1 µM to 20 µM). |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation. | Prepare a fresh stock solution of Ki16425. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| High Endogenous LPA: The cell culture medium, particularly serum, may contain high levels of LPA, requiring higher concentrations of the antagonist. | Consider using serum-free or low-serum media for your experiments. If serum is required, perform a thorough washout before adding Ki16425 and the LPA stimulus. | |
| Inconsistent results between experiments | Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can affect receptor expression and signaling. | Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability. | Calibrate your pipettes regularly. Prepare a master mix of your reagents where possible to minimize pipetting errors. | |
| Unexpected cellular effects (e.g., toxicity) | High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is below the toxicity threshold for your cell line (typically < 0.5%, but ideally ≤ 0.1%). |
| Off-Target Effects: At very high concentrations, Ki16425 may have off-target effects unrelated to LPA receptor antagonism. | Use the lowest effective concentration of Ki16425 as determined by your dose-response experiments. Include appropriate controls to monitor for non-specific effects. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for Ki16425 against various LPA receptors.
| Receptor | Ki (µM) | IC50 (nM) | Assay System |
| LPA1 | 0.34[3] | 60[8] | RH7777 cells[3] / Chem-1 cells[8] |
| LPA2 | 6.5[3] | - | RH7777 cells[3] |
| LPA3 | 0.93[3] | 660[8] | RH7777 cells[3] / Chem-1 cells[8] |
Experimental Protocols
Protocol 1: In Vitro Cell Migration (Wound Healing) Assay
-
Cell Seeding: Plate your cells of interest in a 24-well plate and grow them to 90-100% confluency.
-
Serum Starvation: To reduce baseline signaling, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of Ki16425 (e.g., 0, 1, 5, 10 µM). Incubate for 1 hour.
-
Stimulation: Add LPA to the wells at a concentration known to induce migration in your cell type (e.g., 1 µM).
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure for each treatment condition relative to the control.
Protocol 2: Calcium Mobilization Assay
-
Cell Seeding: Seed cells expressing LPA1 and/or LPA3 in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubation with Antagonist: Add varying concentrations of Ki16425 to the wells and incubate for a predetermined time (e.g., 30-60 minutes).
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
LPA Stimulation: Add a solution of LPA to the wells to stimulate calcium release.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.
-
Data Analysis: Determine the peak fluorescence intensity for each well and normalize it to the baseline reading. Plot the normalized fluorescence against the concentration of Ki16425 to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 5. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Targeting lysophosphatidic acid receptor type 1 with Debio 0719 inhibits spontaneous metastasis dissemination of breast cancer cells independently of cell proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing JTE-952 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of JTE-952, a potent and selective CSF1R inhibitor, with a focus on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro assays, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).[1]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Recommendations for the storage of this compound are outlined in the table below. Adhering to these conditions is crucial for maintaining the compound's integrity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | 4°C | 2 weeks |
Data sourced from supplier recommendations.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For oral administration in animal models, such as rats, this compound can be suspended in a 0.5% (w/v) aqueous solution of methylcellulose.
Q4: Is there any information available on the degradation pathways of this compound?
A4: Currently, there is no publicly available data from forced degradation studies specifically for this compound. Therefore, its detailed degradation pathways and the identity of its degradation products are not known. General chemical knowledge suggests that molecules with similar functional groups may be susceptible to hydrolysis, oxidation, and photolysis.
Q5: How can I minimize the degradation of this compound in my experimental solutions?
A5: To minimize degradation, it is recommended to:
-
Prepare fresh solutions for each experiment whenever possible.
-
Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by covering the containers with aluminum foil.
-
Maintain a neutral pH for aqueous solutions, unless the experimental protocol requires otherwise, as extreme pH values can often accelerate the hydrolysis of small molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected activity in cell-based assays. | Degradation of this compound in the stock solution or final dilution. | - Prepare a fresh stock solution of this compound from powder. - Ensure that the DMSO used is of high purity and anhydrous. - Minimize the time the compound is in aqueous media before being added to the cells. - Perform a concentration-response curve to verify the IC50. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO in the aqueous media is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically ≤0.5%). - Consider the use of a surfactant or other solubilizing agent if compatible with the experimental system. |
| Variability in in vivo efficacy. | Inconsistent suspension or degradation of this compound in the vehicle. | - Ensure the methylcellulose suspension is homogenous before each administration. - Prepare the suspension fresh daily. - Protect the formulation from light and store at a controlled room temperature or as recommended for the specific formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of this compound Suspension for Oral Gavage in Rodents
-
Materials:
-
This compound powder
-
Methylcellulose
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Sterile, light-protected container
-
-
Procedure:
-
Calculate the required amounts of this compound and methylcellulose for the desired concentration and total volume.
-
Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to sterile water while stirring or vortexing until a uniform suspension is achieved.
-
Weigh the this compound powder.
-
Levigate the this compound powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste. This can be done in a mortar and pestle.
-
Gradually add the remaining methylcellulose vehicle to the paste with continuous mixing or homogenization until the desired final volume is reached and the suspension is uniform.
-
Store the suspension in a sterile, light-protected container at room temperature or 4°C and use within 24 hours. Shake well before each use.
-
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
References
JTE-952 In Vivo Efficacy Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JTE-952 in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available and selective Type II inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase.[1][2] It binds to the DFG-out state of the CSF1R kinase, effectively blocking its activity.[1] CSF1R is crucial for the differentiation, proliferation, and survival of monocytic-lineage cells, including macrophages and osteoclasts.[1][3][4] By inhibiting CSF1R, this compound can suppress inflammatory responses and bone destruction mediated by these cells.[4][5]
Q2: What are the reported in vitro and in vivo models where this compound has shown efficacy?
This compound has demonstrated efficacy in various preclinical models of rheumatoid arthritis (RA). In vitro, it inhibits the differentiation of human monocytes into osteoclasts.[4][5] In vivo, it has been shown to be effective in a mouse collagen-induced arthritis (CIA) model and a rat adjuvant-induced arthritis (AIA) model, particularly in methotrexate-refractory conditions.[1][3][5]
Q3: Does this compound have any known off-target effects?
This compound exhibits high selectivity for CSF1R.[1] However, it has been shown to inhibit tropomyosin-related kinase A (TrkA) at concentrations approximately 200-fold higher than those required to inhibit CSF1R-induced proliferation of human macrophages.[3][6] It shows minimal to no inhibitory activity against a panel of other kinases at concentrations up to 1000 nmol/L.[6][7]
Q4: What is the recommended route of administration for this compound in vivo?
This compound is an orally active compound and has been successfully administered orally in preclinical studies.[2][3]
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect of this compound in my in vivo model.
This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot the lack of efficacy.
Step 1: Verify Compound Integrity and Formulation
-
Question: Is my this compound compound pure and correctly formulated?
-
Possible Cause: The compound may have degraded, or the formulation may not be optimal for oral absorption.
-
Solution:
-
Confirm the purity of your this compound lot using analytical methods like HPLC-MS.
-
Ensure the formulation vehicle is appropriate for oral gavage and is consistent with published studies. Prepare fresh formulations regularly and store them under recommended conditions.
-
-
Step 2: Assess Pharmacokinetics and In Vivo Target Engagement
-
Question: Is this compound reaching the target tissue at sufficient concentrations to inhibit CSF1R?
-
Possible Cause: Poor oral bioavailability, rapid metabolism, or insufficient dosage can lead to suboptimal plasma and tissue concentrations.
-
Solution:
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to measure the plasma concentration of this compound over time after oral administration in your specific animal model. The maximum plasma concentration (Cmax) should ideally be consistent with effective concentrations reported in the literature. For instance, a single oral dose of 3 mg/kg in rats resulted in a Cmax of 0.46 µmol/L.[1][8]
-
Pharmacodynamic (PD) Assay: Measure the inhibition of CSF1R phosphorylation in a surrogate tissue (e.g., peripheral blood monocytes) or the target tissue after this compound administration to confirm target engagement.
-
-
Step 3: Review Dosing Regimen and Experimental Timeline
-
Question: Is the dose and frequency of this compound administration appropriate for my model?
-
Possible Cause: The dose may be too low, or the administration frequency may not maintain therapeutic concentrations between doses. The timing of treatment initiation relative to disease onset is also critical.
-
Solution:
-
Dose-Response Study: If not already done, perform a dose-response study to determine the optimal dose in your model. Effective oral doses in rodent models of arthritis have been reported to be ≥3 mg/kg.[1][3]
-
Review Literature: Compare your dosing regimen with published studies using this compound in similar models. Note that in some studies, this compound was effective at inhibiting bone destruction but not paw swelling when administered after disease onset.[1][8]
-
-
Step 4: Evaluate the Animal Model and Disease Progression
-
Question: Is my in vivo model appropriate and is the disease progressing as expected?
-
Possible Cause: The specific pathophysiology of your animal model may not be primarily driven by the CSF1R pathway. Variability in disease induction and progression can also mask the therapeutic effect.
-
Solution:
-
Model Validation: Ensure your disease model is well-characterized and known to be responsive to CSF1R inhibition.
-
Positive Controls: Include a positive control compound with a known effect in your model to validate the experimental setup.
-
Monitor Disease Progression: Use established scoring systems and biomarkers to closely monitor disease progression in your control group to ensure the model is behaving as expected.
-
-
Step 5: Consider Combination Therapy
-
Question: Could the efficacy of this compound be enhanced?
-
Possible Cause: In complex diseases like rheumatoid arthritis, targeting a single pathway may not be sufficient.
-
Solution:
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | Species | IC50 Value | Reference |
| CSF1R Kinase Activity | Human | 11.1 nmol/L | [3][6] |
| Osteoclast Differentiation | Human | 2.8 nmol/L | [4][5] |
| TrkA Kinase Activity | Human | 261 nmol/L | [6][7] |
| LPS-induced TNF-α production (whole blood) | Human | 0.6 µmol/L | [6] |
| LPS-induced IL-6 production (whole blood) | Human | 0.5 µmol/L | [6] |
Table 2: In Vivo Efficacious Doses of this compound
| Animal Model | Species | Route | Effective Dose | Observed Effect | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | Oral | ≥3 mg/kg | Attenuated arthritis severity | [3] |
| Adjuvant-Induced Arthritis (AIA) | Rat | Oral | ≥3 mg/kg | Inhibited joint structural destruction | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Mouse Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Utilize DBA/1J mice, a commonly used strain for the CIA model.
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Group Allocation and Treatment:
-
Following the booster injection, monitor mice for signs of arthritis (e.g., paw swelling, redness).
-
Once arthritis is established, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound or vehicle daily via oral gavage.
-
-
Efficacy Assessment:
-
Clinical Scoring: Score arthritis severity in each paw daily or every other day based on a standardized scale (e.g., 0-4).
-
Paw Swelling: Measure paw thickness using a digital caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Micro-CT Analysis: Perform micro-computed tomography on the joints to quantify bone erosion.[1]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional Satellite Group):
-
Include a satellite group of animals for collecting blood samples at various time points after the final dose to determine plasma concentrations of this compound and to assess target engagement (e.g., p-CSF1R levels in circulating monocytes).
-
Visualizations
Caption: this compound inhibits CSF1R signaling.
Caption: Troubleshooting workflow for this compound efficacy.
Caption: Experimental workflow for a CIA model.
References
- 1. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 6. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 7. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 8. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
JTE-952 dose-response curve variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JTE-952, a potent and selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R). Variability in dose-response curves is a common challenge in in-vitro experiments. This guide offers insights into potential causes and solutions to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound dose-response curves. What are the common causes for this?
A1: Variability in this compound dose-response curves can arise from several experimental factors. Key areas to investigate include:
-
Cell-Based Assay Parameters: Cell density, passage number, and the differentiation state of macrophages can all influence the cellular response to this compound.[1][2][3]
-
In-Vitro Kinase Assay Conditions: For biochemical assays, the concentration of ATP is a critical factor, as this compound is an ATP-competitive inhibitor. Variations in ATP concentration will directly impact the IC50 value.
-
Serum Protein Binding: this compound may bind to proteins in fetal bovine serum (FBS) or other serum supplements in the cell culture media.[4][5][6] This binding reduces the effective concentration of the inhibitor available to interact with the target, leading to an apparent decrease in potency.
-
Reagent Quality and Handling: The stability of this compound in solution, as well as the quality and activity of recombinant CSF1R and other reagents, are crucial for consistent results.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent, orally active, and selective Type II inhibitor of colony stimulating factor-1 receptor (CSF1R), a receptor tyrosine kinase.[7] It functions by competing with ATP for the binding site on the CSF1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of CSF1R signaling primarily affects monocyte-lineage cells like macrophages, inhibiting their proliferation and differentiation.[7]
Q3: How does inhibition of CSF1R by this compound affect downstream signaling and cytokine production?
A3: Upon binding of its ligand, CSF-1, the CSF1R dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates multiple downstream cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for macrophage survival, proliferation, and function. This compound, by inhibiting the initial phosphorylation of CSF1R, blocks these downstream events. CSF1R signaling is also known to influence the polarization of macrophages and can regulate the production of inflammatory cytokines such as TNF-α and IL-6.[8][9] Therefore, treatment with this compound can lead to a reduction in the production of these cytokines by macrophages.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Symptoms:
-
High variability in IC50 values between experiments.
-
Rightward shift in the dose-response curve (lower apparent potency) compared to published data.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Seeding Density | Standardize the cell seeding density for all experiments. Higher cell densities can lead to increased resistance to cytotoxic agents and may alter the cellular response to inhibitors.[1][2][3] Perform initial optimization experiments to determine the optimal seeding density for your specific cell type and assay duration. |
| Macrophage Differentiation State | Ensure a consistent and complete differentiation of monocytes into macrophages. Use macrophage-specific markers (e.g., CD68, CD80, CD163) to verify the differentiation status of your cell population before initiating the assay. The protocol for differentiation should be strictly followed. |
| Serum Protein Binding | The presence of serum in the culture medium can significantly impact the apparent potency of this compound due to protein binding.[4][5][6][10] Consider reducing the serum concentration during the drug treatment period or using a serum-free medium if your cells can tolerate it. Alternatively, perform an IC50 shift assay by testing the compound in the presence of varying concentrations of serum to quantify the effect of protein binding.[4][6] |
| High Cell Passage Number | Use cells with a low and consistent passage number for all experiments. Cells at high passage numbers can exhibit altered morphology, growth rates, and signaling responses, leading to inconsistent results. |
Troubleshooting Workflow:
References
- 1. scholar.harvard.edu [scholar.harvard.edu]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CSF-1 regulation of Il6 gene expression by murine macrophages: a pivotal role for GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
Technical Support Center: Assessing JTE-952 Target Engagement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the in vivo target engagement of JTE-952, a potent and selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective small molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] Its mechanism of action is to block the kinase activity of CSF1R, thereby inhibiting the downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.
Q2: Why is it important to assess this compound target engagement in vivo?
A2: Assessing in vivo target engagement is critical to confirm that this compound is reaching its intended target (CSF1R) in a living organism at concentrations sufficient to elicit a pharmacological response. This data is essential for correlating drug exposure with efficacy and for optimizing dosing regimens in preclinical and clinical studies.[2]
Q3: What are the primary methods to assess this compound target engagement in vivo?
A3: The primary methods for assessing this compound target engagement in vivo focus on measuring the inhibition of CSF1R phosphorylation and the modulation of downstream signaling pathways. Key techniques include:
-
Western Blotting to detect changes in phosphorylated CSF1R (p-CSF1R) in tissue lysates.
-
Immunohistochemistry (IHC) to visualize the reduction of p-CSF1R in tissue sections.
-
Flow Cytometry for ex vivo analysis of p-CSF1R in whole blood samples.
Q4: What are the key downstream biomarkers of this compound target engagement?
A4: Downstream of CSF1R, key signaling pathways that can be monitored include the PI3K/AKT and MAPK/ERK pathways. Therefore, assessing the phosphorylation status of key proteins in these pathways, such as p-AKT and p-ERK, can serve as pharmacodynamic biomarkers of this compound activity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human CSF1R | Kinase Assay | 11.1 | [1] |
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway
The following diagram illustrates the CSF1R signaling pathway, which is inhibited by this compound.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vivo Target Engagement Assessment
The following diagram outlines the general workflow for assessing this compound target engagement in vivo.
Caption: General workflow for in vivo assessment of this compound target engagement.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-CSF1R in Tissue Lysates
Objective: To quantify the levels of phosphorylated CSF1R in tissues from this compound-treated animals.
Materials:
-
Tissues from vehicle and this compound-treated animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-CSF1R (e.g., Tyr723), anti-total CSF1R, anti-beta-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Tissue Lysis:
-
Excise tissues and immediately snap-freeze in liquid nitrogen.
-
Homogenize frozen tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-p-CSF1R) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-total CSF1R and then a loading control antibody (e.g., beta-actin) to normalize the data.
-
Protocol 2: Immunohistochemistry for Phospho-CSF1R in Paraffin-Embedded Tissues
Objective: To visualize the localization and quantify the reduction of p-CSF1R in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: anti-p-CSF1R
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).[5]
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[5]
-
-
Blocking:
-
Block non-specific antibody binding with a blocking solution for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-p-CSF1R antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides.
-
-
Image Analysis:
-
Capture images using a microscope and quantify the staining intensity using image analysis software.
-
Protocol 3: Ex Vivo Flow Cytometry for Phospho-CSF1R in Whole Blood
Objective: To measure the inhibition of CSF1-induced CSF1R phosphorylation in whole blood cells.
Materials:
-
Freshly collected whole blood (e.g., in heparin tubes) from treated animals
-
Recombinant CSF1
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies: anti-p-CSF1R, anti-CD115 (total CSF1R), cell surface markers (e.g., CD14 for monocytes)
-
Flow cytometer
Procedure:
-
Whole Blood Stimulation:
-
Aliquot whole blood into flow cytometry tubes.
-
Stimulate with a predetermined optimal concentration of recombinant CSF1 for a short period (e.g., 5-15 minutes) at 37°C. A non-stimulated control should be included.
-
-
Fixation:
-
Immediately fix the cells by adding a fixation buffer to stop the signaling cascade.
-
-
Red Blood Cell Lysis:
-
Lyse red blood cells using a lysis buffer.
-
-
Permeabilization:
-
Permeabilize the white blood cells to allow intracellular antibody staining.
-
-
Antibody Staining:
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against p-CSF1R, total CSF1R, and cell surface markers to identify the cell population of interest (e.g., monocytes).
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the monocyte population and quantify the median fluorescence intensity (MFI) of p-CSF1R.
-
Calculate the percent inhibition of CSF1R phosphorylation in this compound-treated samples compared to vehicle controls.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak p-CSF1R signal in Western Blot/IHC | - Inefficient tissue lysis or protein extraction.- Inactive phosphatase inhibitors.- Low abundance of p-CSF1R.- Suboptimal antibody concentration or incubation time.- Inefficient antigen retrieval (IHC). | - Optimize lysis buffer and homogenization method.- Use fresh phosphatase inhibitors.- Increase protein loading amount or enrich for phosphoproteins.- Titrate primary antibody concentration and optimize incubation time/temperature.- Test different antigen retrieval methods and incubation times (IHC). |
| High background in Western Blot/IHC | - Insufficient blocking.- High primary or secondary antibody concentration.- Insufficient washing.- Non-specific antibody binding. | - Increase blocking time or use a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of wash steps.- Include appropriate isotype controls. |
| Variability between samples | - Inconsistent sample collection and processing.- Uneven protein loading (Western Blot).- Differences in tissue processing (IHC).- Inconsistent timing of blood collection and processing (Flow Cytometry). | - Standardize all sample handling procedures.- Carefully quantify protein concentration and use a reliable loading control for normalization.- Ensure consistent fixation, embedding, and sectioning for all tissues.- Adhere to a strict timeline for blood collection, stimulation, and fixation. |
| Loss of phospho-signal during flow cytometry staining | - Delay in fixation after stimulation.- Inappropriate fixation or permeabilization reagents. | - Fix cells immediately after stimulation.- Use fixation and permeabilization buffers optimized for phospho-epitope detection. |
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Immunohistochemistry Procedure [sigmaaldrich.com]
- 5. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
JTE-952 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTE-952, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, and selective Type II inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2] It functions by inhibiting the kinase activity of CSF-1R, thereby blocking its phosphorylation and downstream signaling pathways.[3][4] This ultimately interferes with the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells that depend on CSF-1R signaling.[5][6]
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7][8] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[7][8] For animal studies, this compound is typically suspended in a 0.5% (w/v) aqueous solution of methylcellulose for oral administration.
Q3: What are the known off-target effects of this compound?
A3: this compound is highly selective for CSF-1R. However, it has been shown to inhibit human tropomyosin-related kinase A (TrkA) at concentrations approximately 200-fold higher than those required to inhibit CSF-1R.[9] For most cell-based assays targeting CSF-1R, working concentrations of this compound are well below the IC50 for TrkA. Researchers should be mindful of this potential off-target activity in experimental systems with high TrkA expression or when using very high concentrations of this compound.
Troubleshooting Guides
In Vitro & Cell-Based Assay Pitfalls
Problem: My this compound stock solution, dissolved in DMSO, precipitates when diluted in aqueous cell culture medium.
-
Cause: This is a common issue for hydrophobic compounds. The rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Warm the Solution: Gently warm the diluted solution in a 37°C water bath.
-
Vortex or Sonicate: Vortex or sonicate the solution for several minutes to aid re-dissolution.[10]
-
Serial Dilutions: Perform serial dilutions in media containing a low percentage of DMSO rather than a single large dilution step.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.1%) and consistent across all wells, including vehicle controls, as DMSO itself can have effects on cells.[11]
-
Problem: I'm observing high variability or "edge effects" in my 96-well plate cell viability assay.
-
Cause: High variability can stem from uneven cell seeding, inconsistent incubation times, or evaporation from the outer wells of the plate ("edge effects"), which concentrates the compound.
-
Solution:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating to achieve uniform cell distribution.
-
Avoid Outer Wells: Do not use the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Consistent Pipetting: Use consistent and gentle pipetting techniques to avoid dislodging adherent cells.
-
Strict Incubation Times: Adhere to a precise schedule for compound treatment and reagent addition.
-
Problem: this compound shows high potency in a biochemical (enzymatic) assay but much weaker activity in my cell-based assay.
-
Cause: This discrepancy is common with kinase inhibitors and can be attributed to several factors.
-
Solution:
-
Cellular ATP Concentration: Intracellular ATP concentrations (millimolar range) are much higher than those used in many biochemical assays. This high level of the natural substrate (ATP) can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50 in cells.
-
Cell Permeability: Ensure the compound is effectively crossing the cell membrane to reach its intracellular target.
-
Protein Binding: this compound exhibits high protein binding (99.3% in humans).[3] Binding to serum proteins in the culture medium can reduce the free concentration of the inhibitor available to act on the cells. Consider reducing the serum concentration during the treatment period, but be aware this may affect cell health.
-
Drug Efflux: Some cell lines express efflux pumps that can actively transport the compound out of the cell, lowering its intracellular concentration.
-
Problem: When analyzing CSF-1R by Western blot, I see two bands. Which one should I be looking at for phosphorylation?
-
Cause: CSF-1R protein is often detected as two major bands. The higher-molecular-weight band represents the mature, fully glycosylated form of the receptor, while the lower-molecular-weight band is the immature, under-glycosylated precursor.[3]
-
Solution:
-
Focus on the Upper Band: CSF-1 stimulation induces phosphorylation primarily on the mature, higher-molecular-weight form of CSF-1R.[3] Therefore, you should assess changes in the phosphorylation status of this upper band.
-
Confirm with Stimulation: In your control wells, you should see a clear increase in the phosphorylation of the upper band upon stimulation with CSF-1. This compound should dose-dependently reduce this ligand-induced phosphorylation.
-
Total Protein Control: this compound inhibits phosphorylation but should not affect the total protein levels of either CSF-1R band.[3] Always run a parallel blot for total CSF-1R to confirm.
-
In Vivo Experiment Pitfalls
Problem: I am observing high variability in treatment efficacy between animals receiving this compound by oral gavage.
-
Cause: Variability can arise from improper gavage technique, stress induced by the procedure, or inconsistent dosing due to the use of a suspension.
-
Solution:
-
Ensure Suspension Homogeneity: Vigorously vortex the this compound suspension immediately before drawing each dose to ensure the compound is evenly distributed.
-
Proper Gavage Technique: Use the correct size gavage needle for the animal and ensure it is inserted into the esophagus, not the trachea. Resistance during insertion indicates improper placement.[12][13] The animal should be properly restrained to avoid injury.
-
Minimize Stress: Habituate the animals to handling and the gavage procedure to reduce stress, which can be a confounding experimental variable.[14]
-
Monitor Animals: Observe animals post-procedure for any signs of distress, such as difficulty breathing, which could indicate incorrect administration.[12][15]
-
Quantitative Data Summary
The following tables summarize key inhibitory concentrations for this compound from published studies.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity
| Target/Assay | Species | IC50 Value | Reference |
| CSF-1R Kinase Activity | Human | 11.1 - 14 nM | [3][8] |
| TrkA Kinase Activity | Human | 261 nM | [1][2] |
| Macrophage Proliferation | Human | 21.7 ± 5.8 nM | [3] |
| LPS-induced TNF-α Production | Human | 7.9 ± 3.8 nM | [3] |
| Osteoclast Differentiation | Human | 2.8 nM |
Table 2: In Vitro Whole Blood Inhibitory Activity
| Target/Assay | Species | IC50 Value | Reference |
| LPS-induced TNF-α Production | Human | 0.6 ± 0.2 µM | [3] |
| LPS-induced IL-6 Production | Human | 0.5 ± 0.2 µM | [3] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro CSF-1R Phosphorylation Assay
This protocol describes a method to assess the ability of this compound to inhibit CSF-1-induced phosphorylation of CSF-1R in macrophages.
-
Cell Culture: Seed human bone marrow-derived macrophages (BMDMs) at a density of 5 x 10^5 cells per 35-mm dish and culture for 24 hours in DMEM with 10% FCS and 100 ng/mL human CSF-1.
-
Serum Starvation: To upregulate CSF-1R expression, starve the adherent cells by culturing them in media without CSF-1 for 24 hours.
-
Inhibitor Treatment: Prepare dilutions of this compound in culture medium from a DMSO stock. Add the this compound dilutions to the cells and incubate for 30 minutes. Include a vehicle control (DMSO only).
-
Ligand Stimulation: Stimulate the cells by adding 100 ng/mL recombinant human CSF-1 for 30 seconds at room temperature. Include an unstimulated control.
-
Cell Lysis: Immediately rinse the cells with ice-cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Boil the cell lysates for 5 minutes at 95°C. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-CSF-1R (pTyr723) and total CSF-1R.
References
- 1. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound|JTE952;JTE 952 [dcchemicals.com]
- 9. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.fsu.edu [research.fsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchanimaltraining.com [researchanimaltraining.com]
Improving the bioavailability of JTE-952
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with JTE-952, a potent and selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R).
Section 1: Improving the Oral Bioavailability of this compound
The oral bioavailability of small molecule kinase inhibitors like this compound can be influenced by factors such as aqueous solubility and intestinal permeability. While this compound is orally active, optimizing its formulation can be crucial for achieving consistent and maximal therapeutic effects in preclinical and clinical studies. Many kinase inhibitors are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by low solubility and high permeability. The following FAQs and troubleshooting guide address common challenges and strategies to enhance the oral bioavailability of this compound, assuming it shares characteristics with BCS Class II drugs.
Frequently Asked Questions (FAQs) - Bioavailability Enhancement
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A1: While specific data for this compound is not publicly available, it is likely a BCS Class II compound (low solubility, high permeability), a common characteristic for orally administered small molecule kinase inhibitors. Understanding the BCS class is critical because it helps in selecting the most appropriate formulation strategy to improve oral absorption. For BCS Class II compounds, the rate-limiting step for absorption is typically drug dissolution in the gastrointestinal fluids.
Q2: What are the primary formulation strategies to improve the bioavailability of a BCS Class II compound like this compound?
A2: Key strategies focus on enhancing the dissolution rate and apparent solubility of the drug. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.[1][2][3][4][5]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.[6][7][8][9][10]
-
Salt Formation: Creating a salt form of this compound with improved solubility and dissolution characteristics can be a viable approach.
Q3: How can I prepare an amorphous solid dispersion (ASD) of this compound?
A3: ASDs are typically prepared by dissolving both the drug and a polymer in a common solvent and then rapidly removing the solvent, for instance through spray drying or by melting the drug and polymer together via hot-melt extrusion. The choice of polymer is crucial for stabilizing the amorphous state of this compound and preventing recrystallization. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hypromellose acetate succinate (HPMCAS).[1][2]
Q4: What should I consider when developing a lipid-based formulation for this compound?
A4: When developing a lipid-based formulation, consider the solubility of this compound in various lipid excipients (oils, surfactants, and co-solvents). The goal is to create a stable formulation that, upon dilution in gastrointestinal fluids, forms a fine emulsion or microemulsion, keeping the drug in a solubilized state for absorption.[6][7]
Troubleshooting Guide: Bioavailability Enhancement
| Issue | Possible Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution. | Employ solubility enhancement techniques such as preparing an amorphous solid dispersion or a lipid-based formulation. |
| Food effects influencing absorption. | Conduct pilot studies to assess the effect of food on this compound absorption. A high-fat meal can sometimes enhance the absorption of poorly soluble drugs formulated with lipids. | |
| Precipitation of this compound in the gastrointestinal tract. | Supersaturation from an enabling formulation (e.g., ASD) followed by precipitation. | Include a precipitation inhibitor in the formulation. Certain polymers used in ASDs, like HPMC or HPMCAS, can help maintain a supersaturated state. |
| pH-dependent solubility causing precipitation as the drug transits from the acidic stomach to the more neutral intestine. | Investigate the pH-solubility profile of this compound. Formulations that create a stable microenvironment, such as SEDDS, can mitigate pH-dependent precipitation. | |
| Sub-optimal in vivo efficacy despite good in vitro potency. | Insufficient oral absorption leading to low drug exposure at the target site. | Re-evaluate the formulation strategy. Consider more advanced techniques like nanoparticle engineering to further enhance dissolution and absorption. |
| High first-pass metabolism. | While this compound is reported as orally available, significant first-pass metabolism could limit systemic exposure. Investigate the metabolic profile of this compound. Some lipid-based formulations can promote lymphatic transport, partially bypassing first-pass metabolism. |
Section 2: Experimental Protocols and Troubleshooting
This section provides detailed methodologies and troubleshooting for key experiments involving this compound.
CSF1R Kinase Assay
This assay is used to determine the inhibitory activity of this compound on CSF1R kinase.
Experimental Protocol: CSF1R Kinase Assay
A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.
Materials:
-
Recombinant human CSF1R kinase domain
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly-Glu,Tyr 4:1)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™ kit or TR-FRET antibody)
-
Microplate reader
Procedure (based on ADP-Glo™ assay):
-
Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration (typically ≤1%).
-
In a 96-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.
-
Incubate at room temperature.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value of this compound by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Troubleshooting Guide: CSF1R Kinase Assay
| Issue | Possible Cause | Recommended Solution |
| High background signal. | Contaminated reagents or plates. | Use fresh, high-quality reagents and new assay plates. |
| Non-specific binding of detection antibodies (in TR-FRET). | Include appropriate controls without kinase to determine background levels. Optimize antibody concentrations. | |
| Low signal-to-noise ratio. | Sub-optimal enzyme concentration or reaction time. | Optimize the kinase concentration and incubation time to ensure the reaction is in the linear range.[11][12] |
| Inactive enzyme. | Ensure proper storage and handling of the recombinant kinase. Avoid repeated freeze-thaw cycles.[13] | |
| Inconsistent IC50 values. | Inaccurate pipetting or dilution series. | Use calibrated pipettes and perform serial dilutions carefully. |
| DMSO concentration variability. | Maintain a constant final DMSO concentration across all wells.[13] | |
| This compound precipitation at high concentrations. | Check the solubility of this compound in the assay buffer. If necessary, adjust the starting concentration or the solvent. |
Osteoclast Differentiation Assay
This assay assesses the effect of this compound on the formation of osteoclasts from precursor cells.
Experimental Protocol: Osteoclast Differentiation Assay
Materials:
-
Mouse bone marrow macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM or DMEM supplemented with FBS and antibiotics
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL
-
This compound (dissolved in DMSO)
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
Microscope
Procedure:
-
Plate BMMs or RAW 264.7 cells in a 96-well plate.
-
Culture the cells in the presence of M-CSF for BMMs.
-
Induce osteoclast differentiation by adding RANKL.
-
Treat the cells with various concentrations of this compound.
-
Culture for 4-6 days, replacing the medium as needed.
-
Fix the cells with formalin.
-
Stain for TRAP, a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
Troubleshooting Guide: Osteoclast Differentiation Assay
| Issue | Possible Cause | Recommended Solution |
| Poor osteoclast differentiation in control wells. | Sub-optimal M-CSF or RANKL concentration or activity. | Use pre-tested, high-quality recombinant cytokines. Optimize the concentrations of M-CSF and RANKL for your specific cell type. |
| Cell density is too high or too low. | Optimize the initial seeding density of the cells. | |
| Contamination of cell culture. | Practice sterile cell culture techniques and regularly check for contamination. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before plating and mix the cell suspension thoroughly. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Difficulty in identifying and counting TRAP-positive cells. | Inconsistent staining. | Ensure complete fixation and follow the TRAP staining protocol carefully. Optimize staining time if necessary. |
| Subjectivity in counting multinucleated cells. | Establish clear criteria for what constitutes a positive cell (e.g., ≥3 nuclei) and apply it consistently. Consider using imaging software for automated counting.[14] |
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used in vivo model to evaluate the efficacy of anti-arthritic compounds like this compound.
Experimental Protocol: Collagen-Induced Arthritis (CIA)
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation for oral administration
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Procedure:
-
Immunization: Emulsify type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Disease Onset and Scoring: Arthritis typically develops between days 24 and 35. Monitor the mice daily for signs of arthritis and score the severity of inflammation in each paw based on a scale (e.g., 0-4). Measure paw thickness with calipers.
-
Treatment: Begin oral administration of this compound or vehicle control either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Evaluation: Continue monitoring and scoring for the duration of the study. At the end of the study, collect tissues (paws, serum) for histological analysis, cytokine profiling, and antibody measurements.
Troubleshooting Guide: Collagen-Induced Arthritis (CIA) Model
| Issue | Possible Cause | Recommended Solution |
| Low incidence or severity of arthritis. | Improper emulsion preparation. | Ensure a stable water-in-oil emulsion is formed. The emulsion should not disperse when dropped into water.[15] |
| Sub-optimal collagen or adjuvant. | Use high-quality, certified reagents. The source of collagen and the strain of Mycobacterium tuberculosis in the CFA can impact disease induction. | |
| Incorrect injection technique. | The injection should be intradermal, not subcutaneous. Avoid injecting into the tail vein.[15] | |
| Mouse strain or vendor variability. | Use a susceptible mouse strain (e.g., DBA/1) from a reliable vendor. The gut microbiome can influence CIA susceptibility, which can vary between vendors.[15] | |
| High mortality rate. | Anaphylactic shock from collagen injection. | This is rare but can occur. Ensure proper handling and injection technique. |
| Severe systemic inflammation. | Monitor animal health closely. If severe systemic inflammation occurs, it may be necessary to adjust the adjuvant concentration or the immunization protocol. | |
| High variability in disease onset and severity. | Inconsistent immunization. | Ensure all animals receive a consistent volume and quality of the emulsion. |
| Animal housing conditions. | Maintain a specific pathogen-free (SPF) environment, as infections can alter the immune response and disease development.[15] |
Section 3: Data Presentation and Visualizations
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Target | IC50 (nM) | Reference |
| Kinase Inhibition | CSF1R | 13 | [16] |
| Kinase Inhibition | TrkA | 261 | [16] |
Diagrams
CSF1R Signaling Pathway
Experimental Workflow for Bioavailability Enhancement
References
- 1. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 2. contractpharma.com [contractpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnanoscitec.com [jnanoscitec.com]
- 10. nanoscitec.com [nanoscitec.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Frontiers | Fluorescence-Based Real-Time Analysis of Osteoclast Development [frontiersin.org]
- 15. Troubleshooting the Collagen-Induced Arthritis Model | Chondrex, Inc. [chondrex.com]
- 16. medchemexpress.com [medchemexpress.com]
JTE-952 stability in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with JTE-952, a potent and selective CSF1R kinase inhibitor. The information provided is intended to facilitate the proper handling, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the compound has been suspended in a 0.5% (w/v) aqueous solution of methylcellulose.[1] The choice of solvent will depend on the specific experimental design and requirements. It is always recommended to perform a small-scale solubility test before preparing a large batch.
Q2: How should this compound be stored?
This compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh solutions or use them within a short period to avoid potential degradation. For aqueous suspensions, it is recommended to prepare them fresh before each use.
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the solubility limit is exceeded or if the solution is stored at a low temperature. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh, lower concentration solution.
Q4: I am seeing inconsistent results in my experiments. Could this be related to this compound stability?
Inconsistent results can be due to several factors, including compound degradation. If you suspect stability issues, it is recommended to use a freshly prepared solution of this compound. Additionally, ensure that the compound is not subjected to harsh conditions such as extreme pH, high temperatures for extended periods, or excessive exposure to light, as these can contribute to degradation.
Q5: What is the known mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase.[2][3] By inhibiting CSF1R, this compound can modulate the signaling pathways that are crucial for the proliferation, differentiation, and survival of macrophages and other myeloid cells.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | - Incorrect solvent- Compound has low solubility in the chosen solvent- Temperature is too low | - Use DMSO for initial stock solution preparation.- Try gentle warming (to 37°C) and sonication to aid dissolution.- For aqueous solutions, consider using a co-solvent or a suitable vehicle like methylcellulose. |
| Precipitation in Cell Culture Media | - Exceeding the solubility limit of this compound in the aqueous media- Interaction with media components | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your cell line.- Prepare the final dilution of this compound in media just before use.- Perform a solubility test of this compound in your specific cell culture media. |
| Loss of Compound Activity | - Degradation of this compound due to improper storage or handling- Multiple freeze-thaw cycles of the stock solution | - Store this compound as a solid at -20°C.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh working solutions from a new stock for critical experiments.- Protect solutions from light and extreme temperatures. |
| Inconsistent In Vivo Efficacy | - Poor bioavailability due to improper formulation- Degradation of the compound in the dosing vehicle | - For oral administration, ensure a uniform suspension in a suitable vehicle like 0.5% methylcellulose.[1]- Prepare the dosing formulation fresh before each administration.- Evaluate different formulation strategies if poor exposure is suspected. |
This compound Stability and Solubility Data
Specific quantitative stability data for this compound in various solvents is not extensively available in the public domain. The following table provides a general overview based on common practices for small molecule kinase inhibitors and available information. Researchers should perform their own stability studies for their specific experimental conditions.
| Solvent | Solubility | Stability Notes |
| DMSO | Soluble | Stock solutions are generally stable for short periods at -20°C. For long-term storage, it is recommended to store as a solid. Avoid multiple freeze-thaw cycles. |
| Ethanol | Limited data available | May be soluble to some extent. Stability should be experimentally determined. |
| Water | Poorly soluble | Aqueous solubility is low. For in vivo studies, it is often used as a suspension. |
| Aqueous Buffers (e.g., PBS) | Very low solubility | Stability can be pH-dependent. It is advisable to prepare fresh and use immediately. The use of a co-solvent may be necessary. |
| Cell Culture Media | Low solubility | Dilute high-concentration stock solutions (in DMSO) into the media just before use. The final DMSO concentration should be kept low. |
Experimental Protocols
General Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.
1. Materials:
- This compound
- Solvent of interest (e.g., DMSO, PBS pH 7.4)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
- Autosampler vials
2. Procedure:
- Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
- Immediately after preparation (T=0), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.
- Store the remaining stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
- At specified time points (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stored solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Inhibition of CSF1R signaling by this compound.
References
- 1. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
Validation & Comparative
A Head-to-Head Battle for CSF-1R Inhibition: JTE-952 vs. BLZ945
For researchers, scientists, and drug development professionals navigating the landscape of CSF-1R inhibitors, a clear understanding of the comparative efficacy and characteristics of available compounds is paramount. This guide provides an objective, data-driven comparison of two prominent CSF-1R inhibitors, JTE-952 and BLZ945, summarizing their performance in preclinical models to inform future research and development.
Colony-stimulating factor 1 receptor (CSF-1R) signaling is a critical pathway in the regulation of macrophage and microglia survival, proliferation, and differentiation. Its role in various pathologies, including cancer and inflammatory diseases, has made it a key target for therapeutic intervention. Both this compound, developed by Japan Tobacco Inc., and BLZ945 (sotuletinib), from Novartis, have emerged as potent and selective small molecule inhibitors of CSF-1R. This guide delves into their mechanisms of action, presents a comparative analysis of their in vitro and in vivo activities, and provides detailed experimental protocols for key assays.
Mechanism of Action: Targeting the CSF-1R Signaling Cascade
Both this compound and BLZ945 are potent inhibitors of the CSF-1R tyrosine kinase. By binding to the ATP-binding site of the receptor's intracellular kinase domain, they block the autophosphorylation of the receptor that is induced by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34). This inhibition effectively abrogates the downstream signaling cascades that are crucial for the function of macrophages and other myeloid cells. The intended therapeutic effect is to modulate the activity of these cells, for instance, by depleting tumor-associated macrophages (TAMs) in the tumor microenvironment or by reducing inflammation in autoimmune diseases.
Below is a diagram illustrating the CSF-1R signaling pathway and the point of intervention for inhibitors like this compound and BLZ945.
Caption: CSF-1R Signaling Pathway and Inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and BLZ945 from various preclinical studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.
In Vitro Potency
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| This compound | Human CSF-1R | Kinase Assay | 11.1[1] | Uesato et al., 2020[1] |
| Human CSF-1R | Kinase Assay | 13 | MedChemExpress | |
| Human Osteoclast Differentiation | Cell-based Assay | 2.8[2] | Uesato et al., 2020[2] | |
| BLZ945 | CSF-1R (c-Fms) | Kinase Assay | 1 | MedChemExpress |
| CSF-1R phosphorylation in HEK293 cells | Cell-based Assay | 58 | AACR, 2010 | |
| M-CSF-dependent MNFS60 cell proliferation | Cell-based Assay | 67 | AACR, 2010 |
In Vivo Efficacy
| Inhibitor | Model | Dosing | Key Findings | Source |
| This compound | Mouse Collagen-Induced Arthritis | ≥3 mg/kg, oral | Significantly attenuated arthritis severity.[1] | Uesato et al., 2020[1] |
| Rat Adjuvant-Induced Arthritis | ≥3 mg/kg, oral | Inhibited joint destruction.[3][4] | Uesato et al., 2021[3][4] | |
| BLZ945 | Mouse Proneural Glioblastoma | 200 mg/kg, oral | Significantly increased survival and regressed established tumors.[5] | Pyonteck et al., 2013[5] |
| Mouse Glioblastoma (with Radiotherapy) | Not specified | Enhanced efficacy of radiotherapy and reduced immune suppression.[6] | Almahariq et al., 2021[6] | |
| Mouse Triple-Negative Breast Cancer Brain Metastases | 200 mg/kg, oral | Reduced cancer cell proliferation and astrocyte activation.[7] | Gu et al., 2021[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CSF-1R inhibitors.
In Vitro CSF-1R Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a general representation based on the methodology described for this compound.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R (intracellular domain)
-
Test compounds (this compound or BLZ945)
-
ATP
-
Poly-(Glu, Tyr)-biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted test compounds.
-
Add the recombinant CSF-1R enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) and incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Caption: Workflow for an in vitro CSF-1R kinase assay.
Cell Viability Assay (MTT Assay)
This protocol is a general procedure for assessing the effect of inhibitors on the viability of CSF-1 dependent cells.
Objective: To determine the effect of a test compound on the viability and proliferation of cells.
Materials:
-
CSF-1 dependent cell line (e.g., M-NFS-60)
-
Test compounds (this compound or BLZ945)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
In Vivo Efficacy Study in a Mouse Model of Glioblastoma
This protocol is a generalized representation based on the study by Pyonteck et al., 2013, evaluating BLZ945.[5]
Objective: To evaluate the in vivo efficacy of a CSF-1R inhibitor in a glioblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human glioblastoma cells (e.g., U87MG)
-
Test compound (BLZ945) formulated for oral administration
-
Vehicle control
-
Surgical equipment for intracranial injection
-
Imaging modality for tumor monitoring (e.g., MRI)
Procedure:
-
Intracranially implant human glioblastoma cells into the brains of the mice.
-
Allow the tumors to establish, monitoring their growth via imaging.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups daily via oral gavage.
-
Monitor tumor volume regularly using the chosen imaging modality.
-
Monitor the health and survival of the mice.
-
At the end of the study, euthanize the mice and collect the brains for histological analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL staining).
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
JTE-952: A Comparative Analysis of a Novel CSF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of JTE-952, a novel and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), with other prominent CSF-1R inhibitors. The data presented is compiled from publicly available preclinical and clinical studies to offer an objective overview for research and drug development professionals.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts.[1][2] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various inflammatory diseases, autoimmune disorders, and cancers.[1][3] Consequently, inhibiting CSF-1R has emerged as a promising therapeutic strategy. This guide focuses on this compound and compares its performance against other CSF-1R inhibitors, including the approved drug Pexidartinib and the clinical-stage antibody Emactuzumab.
In Vitro Efficacy and Selectivity
The in vitro potency and selectivity of a kinase inhibitor are critical determinants of its potential therapeutic window and off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other CSF-1R inhibitors against CSF-1R and a selection of other kinases.
| Inhibitor | CSF-1R (cFMS) IC50 (nM) | Other Kinases IC50 (nM) | Reference(s) |
| This compound | 11.1 - 13 | TrkA (261) | [4][5][6] |
| Pexidartinib | 17 - 20 | c-Kit (10-12), FLT3-ITD (9-160), KDR (350), LCK (860), FLT1 (880), NTRK3 (890) | [7][8][9][10] |
| Emactuzumab | 0.3 (inhibition of macrophage viability) | N/A (Monoclonal Antibody) | [11][12][13] |
| AMG 820 | N/A (Monoclonal Antibody) | N/A (Monoclonal Antibody) | [14][15][16] |
| CSF1R-IN-1 | 0.5 | Not specified | [17][18] |
| Edicotinib | 3.2 | Not specified | [18] |
| OSI-930 | 15 | KDR (9), c-Kit (80) | [18] |
| Pazopanib | 146 | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), PDGFR (84), FGFR (74), c-Kit (140) | [18][19] |
Note: IC50 values can vary between different assays and experimental conditions. N/A: Not Applicable for monoclonal antibodies in this context.
Preclinical and Clinical Efficacy
The in vivo efficacy of CSF-1R inhibitors has been evaluated in various preclinical models and clinical trials. A direct comparison is challenging due to the different models and disease indications studied.
This compound: Preclinical Efficacy in an Arthritis Model
This compound has demonstrated significant efficacy in a mouse model of collagen-induced arthritis.[20][21]
| Study | Model | Treatment | Key Findings | Reference(s) |
| In Vivo | Mouse Collagen-Induced Arthritis | This compound (≥3 mg/kg, oral) | Significantly attenuated arthritis severity and suppressed bone destruction. | [20][21][22][23] |
| In Vitro | Human Monocytes | This compound | Completely inhibited osteoclast differentiation with an IC50 of 2.8 nM. | [21][23] |
Pexidartinib: Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)
Pexidartinib is an FDA-approved oral CSF-1R inhibitor for the treatment of symptomatic tenosynovial giant cell tumor (TGCT) in adults.[10]
| Study | Phase | Indication | Treatment | Overall Response Rate (ORR) | Reference(s) |
| ENLIVEN | III | TGCT | Pexidartinib (1000 mg/day for 2 weeks, then 800 mg/day) | 39% (RECIST 1.1) at Week 25 | [24][25][26][27] |
| Phase 1 | I | TGCT | Pexidartinib | 52% (RECIST 1.1) | [24] |
Emactuzumab: Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)
Emactuzumab is a monoclonal antibody targeting CSF-1R that has shown promising results in clinical trials for TGCT.[28][29]
| Study | Phase | Indication | Treatment | Overall Response Rate (ORR) | Reference(s) |
| Phase 1a/b | I | TGCT | Emactuzumab (900-2000 mg, IV) | 71% | [29][30] |
Experimental Protocols
This compound: In Vivo Mouse Collagen-Induced Arthritis Model[20][32]
-
Animals: Male DBA/1J mice.
-
Induction of Arthritis: Mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster injection was given 21 days later.
-
Treatment: this compound was administered orally once daily at doses of 1, 3, or 10 mg/kg, starting from the day of the second immunization for 14 days.
-
Assessments: Arthritis severity was scored based on paw swelling. Bone destruction was assessed by micro-computed tomography (µCT) and histological analysis.
Pexidartinib: ENLIVEN Phase III Clinical Trial[25][27][28]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Adult patients with symptomatic, advanced TGCT for whom surgery was not recommended.
-
Treatment: Patients were randomized to receive either pexidartinib (1000 mg/day for the first 2 weeks, followed by 800 mg/day) or placebo for 24 weeks.
-
Primary Endpoint: Overall response rate at week 25, assessed by RECIST 1.1 criteria.
-
Secondary Endpoints: Changes in range of motion, tumor volume score, and patient-reported outcomes.
Emactuzumab: Phase Ia/b Clinical Trial in TGCT[31]
-
Study Design: An open-label, multicenter, dose-escalation and expansion study.
-
Participants: Patients with advanced diffuse-type TGCT.
-
Treatment: Emactuzumab was administered intravenously at doses ranging from 900 mg to 2000 mg.
-
Primary Endpoints: Safety and tolerability, and determination of the recommended Phase 2 dose.
-
Secondary Endpoints: Objective response rate, duration of response, and pharmacokinetics.
Signaling Pathway and Experimental Workflow
CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation.[1][2][3][31][32] CSF-1R inhibitors block these downstream signals.
Caption: CSF-1R signaling pathway and the point of inhibition.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a CSF-1R inhibitor in a preclinical model of arthritis.
Caption: Workflow for preclinical in vivo efficacy studies.
References
- 1. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 4. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. glpbio.com [glpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. AMG820 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 24. Pexidartinib for advanced tenosynovial giant cell tumor: results of the randomized phase 3 ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TURALIO® (pexidartinib) Clinical Trials Design | HCP [turaliohcp.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Pexidartinib Provides Modest Pain Relief in Patients With Tenosynovial Giant Cell Tumor: Results From ENLIVEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. curetoday.com [curetoday.com]
- 29. Emactuzumab for Giant Cell Tumor · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 30. ascopubs.org [ascopubs.org]
- 31. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
JTE-952: A Novel CSF1R Inhibitor for Reprogramming Tumor-Associated Macrophages
A Comparative Guide for Researchers and Drug Development Professionals
The tumor microenvironment (TME) presents a significant challenge in cancer therapy, with tumor-associated macrophages (TAMs) emerging as key players in promoting tumor progression, immunosuppression, and resistance to treatment. Targeting these pro-tumoral M2-like macrophages is a promising therapeutic strategy. This guide provides a comprehensive comparison of JTE-952, a potent and selective Colony Stimulating Factor 1 Receptor (CSF1R) kinase inhibitor, with other TAM-targeting approaches, supported by experimental data and detailed methodologies.
This compound: Mechanism of Action
This compound exerts its effects by potently and selectively inhibiting the CSF1R kinase.[1] CSF1R is a critical receptor for the survival, proliferation, and differentiation of macrophages.[1][2] By blocking the CSF1/CSF1R signaling pathway, this compound aims to deplete or repolarize the pro-tumoral M2 TAM population within the TME, thereby unleashing an anti-tumor immune response.
Comparative Analysis of TAM-Targeting Strategies
The landscape of TAM-targeting therapies is diverse, with several strategies being explored pre-clinically and in clinical trials. These approaches can be broadly categorized into: inhibition of TAM recruitment, depletion of TAMs, and repolarization of TAMs from an M2 to an M1 phenotype.
| Therapeutic Strategy | Target | Exemplary Agents | Mechanism of Action |
| TAM Depletion/Modulation | CSF1R | This compound , Pexidartinib, BLZ945 | Inhibits CSF1R kinase activity, leading to depletion of TAMs and/or their repolarization.[1][3] |
| Inhibition of TAM Recruitment | CCL2/CCR2 Axis | Carlumab (CNTO 888), PF-04136309 | Blocks the CCL2-CCR2 signaling pathway, which is crucial for the recruitment of monocytes to the tumor site.[2][3][4] |
| TAM Repolarization | STAT6 | AS1517499 | Inhibits STAT6, a key transcription factor in IL-4-mediated M2 macrophage activation.[5] |
| TAM Repolarization | PI3Kγ | IPI-549 | Selectively inhibits the p110γ isoform of PI3K, promoting a shift from M2 to M1 TAMs. |
| TAM Repolarization | CD40 | CD40 Agonists | Activate CD40 on macrophages, driving an M1-like, anti-tumoral phenotype.[3] |
| TAM Repolarization | Metabolic Pathways (e.g., Fatty Acid Oxidation) | Perhexiline, Trimetazidine | Target metabolic pathways specific to M2 macrophages to induce repolarization to an M1-like phenotype.[6] |
Experimental Data: this compound Performance
This compound has demonstrated potent and specific inhibitory activity against CSF1R both in vitro and in vivo.
| Parameter | Value | Experimental System | Reference |
| Human CSF1R Kinase Activity (IC50) | 11.1 nmol/L | In vitro kinase assay | [1] |
| Inhibition of CSF1-induced Human Macrophage Proliferation | Potent inhibition observed | In vitro cell culture | [1] |
| Inhibition of LPS-induced Pro-inflammatory Cytokine Production | Potent inhibition observed | Human macrophages and whole blood | [1] |
| In vivo Efficacy | Significant attenuation of CSF1-induced TNF-α production in mice (≥3 mg/kg, oral) | Mouse model | [1] |
Experimental Protocols
In Vitro CSF1R Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CSF1R kinase activity.
Methodology:
-
Recombinant human CSF1R kinase is incubated with a peptide substrate and ATP.
-
This compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a specified time.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, radioactivity).
-
The IC50 value is calculated from the dose-response curve.
Macrophage Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human macrophages induced by CSF1.
Methodology:
-
Human monocytes are isolated from peripheral blood and differentiated into macrophages using M-CSF.
-
Macrophages are seeded in 96-well plates and treated with various concentrations of this compound.
-
Cells are stimulated with recombinant human CSF1 to induce proliferation.
-
After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a colorimetric assay (e.g., MTT, WST-8) or by quantifying DNA synthesis (e.g., BrdU incorporation).
In Vivo Model of CSF1-Induced Cytokine Production
Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting CSF1-induced pro-inflammatory cytokine production.
Methodology:
-
Mice are orally administered with this compound or a vehicle control.
-
After a specified time, mice are challenged with recombinant human CSF1 to induce a pro-inflammatory response.
-
Subsequently, mice are treated with lipopolysaccharide (LPS) to stimulate tumor necrosis factor-alpha (TNF-α) production.
-
Blood samples are collected, and serum levels of TNF-α are measured by ELISA.
Visualizing the Landscape of TAM-Targeting
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound inhibits the CSF1/CSF1R signaling pathway.
Caption: Overview of alternative strategies for targeting TAMs.
Caption: Workflow for validating the efficacy of this compound.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tumor-associated macrophages in nanomaterial-based anti-tumor therapy: as target spots or delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Crosstalk Between Tumor-Associated Macrophages (TAMs) and Tumor Cells and the Corresponding Targeted Therapy [frontiersin.org]
- 5. M2-Like Tumor-Associated Macrophage-Targeted Codelivery of STAT6 Inhibitor and IKKβ siRNA Induces M2-to-M1 Repolarization for Cancer Immunotherapy with Low Immune Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-polarization of immunosuppressive macrophages to tumor-cytotoxic macrophages by repurposed metabolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of CSF1R Inhibitors: JTE-952 vs. GW2580
A Comprehensive Guide for Researchers in Drug Development
In the landscape of targeted therapies for inflammatory diseases and oncology, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a pivotal target. CSF1R signaling is crucial for the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts. Its dysregulation is implicated in the pathogenesis of various disorders, including rheumatoid arthritis, neuroinflammatory conditions, and cancer. This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of CSF1R: JTE-952 and GW2580. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Executive Summary
Both this compound and GW2580 are potent and selective inhibitors of CSF1R, functioning as ATP-competitive binders to the kinase domain. While both compounds effectively block CSF1R signaling, this guide will delve into the nuances of their performance, supported by experimental data. This compound generally exhibits greater potency in both biochemical and cellular assays compared to GW2580. Furthermore, this compound has demonstrated efficacy in in vivo models of arthritis at lower doses than those reported for GW2580 in similar models. The selectivity profiles of both inhibitors are favorable, with limited off-target activities against a broad range of kinases.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GW2580, focusing on their potency and selectivity. It is important to note that while some data is derived from direct comparative studies, other values are from independent experiments and should be interpreted with consideration of potential variations in assay conditions.
Table 1: In Vitro Potency against CSF1R (c-Fms)
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human CSF1R | Kinase Assay | 11.1 ± 2.2 | [1] |
| Human CSF1R | Kinase Assay | 13 | [1] | |
| Human CSF1R (in cells) | Proliferation Assay | 21.7 ± 5.8 | [1] | |
| Human Monocyte Differentiation | Osteoclast Formation | 2.8 | [2] | |
| GW2580 | Human c-Fms | Kinase Assay | 30 | [1][3] |
| Rat Monocytes | Proliferation Assay | 200 | [4] | |
| Mouse M-NFS-60 cells | Growth Inhibition | 330 | [3] |
Table 2: Selectivity Profile against Other Kinases
| Compound | Off-Target Kinase | IC50 (nM) / % Inhibition @ 1µM | Reference |
| This compound | TrkA | 261 | [1] |
| KIT | 36% inhibition @ 1000 nM | [1] | |
| Other 50 kinases | >1000 | [1] | |
| GW2580 | TrkA | 880 | [3] |
| TrkB | - | ||
| c-KIT | >15,000 | [4] | |
| FLT3 | >15,000 | [4] | |
| PDGFRβ | >15,000 | [4] | |
| Over 180 other kinases | Minimal Inhibition | [4] |
Table 3: In Vivo Efficacy in Arthritis Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mouse Collagen-Induced Arthritis | ≥3 mg/kg, oral, once daily | Significantly attenuated arthritis severity and bone destruction. | [5] |
| GW2580 | Rat Adjuvant-Induced Arthritis | 25 and 75 mg/kg, oral, twice daily | Inhibited joint connective tissue and bone destruction. | [4] |
| GW2580 | Mouse Collagen-Induced Arthritis | 30 and 80 mg/kg, oral, once daily | Reduced arthritis severity. | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 2. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
JTE-952: A Comparative Analysis of Tyrosine Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor JTE-952's performance against other tyrosine kinases, supported by available experimental data. This compound is a potent and orally available inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a key regulator of monocyte and macrophage proliferation and differentiation.[1] Understanding its specificity is crucial for predicting its therapeutic efficacy and potential off-target effects.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been assessed against a panel of tyrosine kinases. The data, summarized below, highlights its high selectivity for CSF1R.
| Kinase Target | IC50 (nmol/L) | Percent Inhibition @ 1000 nmol/L | Species | Notes |
| CSF1R | 11.1 ± 2.2 | Not Applicable | Human | Primary Target |
| TRKA | 261 | Not Reported | Human | Primary off-target identified. |
| c-KIT | > 1000 | 36% | Human | Strongest inhibition among the 50 other kinases tested. |
| Other 49 Kinases | > 1000 | Not specified | Human | This compound exhibited weak to no inhibition. |
Table 1: Inhibitory activity of this compound against a panel of human tyrosine kinases. Data compiled from publicly available research.[2]
The data clearly demonstrates that this compound is a highly selective inhibitor of CSF1R. While it shows some activity against TRKA, the concentration required for 50% inhibition is more than 23-fold higher than that for CSF1R.[1][2] For the vast majority of other kinases tested, this compound shows minimal activity at concentrations up to 1000 nmol/L.[2]
Experimental Methodologies
The determination of a kinase inhibitor's specificity is paramount in drug development. Biochemical assays are the gold standard for this purpose, providing quantitative measures of inhibition such as the half-maximal inhibitory concentration (IC50).
General Protocol for a Biochemical Kinase Inhibition Assay (e.g., TR-FRET or Radiometric Assay)
This protocol outlines a representative method for determining the IC50 value of a compound against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Assay buffer (containing appropriate salts, DTT, and a detergent)
-
Detection reagents (e.g., europium-labeled antibody and allophycocyanin-labeled streptavidin for TR-FRET, or ³³P-ATP for radiometric assays)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence or radioactivity)
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compound (this compound) is prepared in the assay buffer. A vehicle control (containing the same concentration of DMSO as the test compound wells) is also included.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined to form a reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP to the reaction mixture in the wells of the microplate, which already contain the serially diluted test compound or vehicle control.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection:
-
TR-FRET: A detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and an allophycocyanin-labeled streptavidin (if the substrate is biotinylated) is added. After another incubation period, the plate is read on a TR-FRET-compatible plate reader. The ratio of the fluorescence signals from the acceptor (allophycocyanin) and the donor (europium) is calculated.
-
Radiometric Assay: The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate. Unreacted ³³P-ATP is washed away. The radioactivity on the filter is then measured using a scintillation counter.
-
-
Data Analysis: The signal from each well is plotted against the corresponding concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the kinase activity.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved in specificity testing and the mechanism of action of this compound, the following diagrams are provided.
References
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical colony-stimulating factor 1 receptor (CSF-1R) inhibitor, JTE-952, with other CSF-1R inhibitors that have reached clinical development. This objective overview is supported by available experimental data to inform future research and development decisions in this therapeutic area.
This compound is a potent and selective oral inhibitor of the CSF-1R kinase, a key regulator of macrophage and osteoclast function.[1] While preclinical data in models of rheumatoid arthritis (RA) are promising, this compound has not yet entered clinical trials. In contrast, several other CSF-1R inhibitors have been evaluated in human studies for various indications, including RA, tenosynovial giant cell tumor (TGCT), and advanced solid tumors. This guide will compare the preclinical profile of this compound with the clinical data of its competitors, providing a comprehensive overview of the therapeutic potential and challenges of targeting the CSF-1R pathway.
The CSF-1R Signaling Pathway
The binding of colony-stimulating factor 1 (CSF-1) or IL-34 to the CSF-1R initiates a signaling cascade that is crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[2][3] This pathway plays a significant role in the pathogenesis of inflammatory diseases and cancer. Upon ligand binding, the receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins that activate downstream pathways such as PI3K/AKT, RAS/MAPK, and JAK/STAT, ultimately leading to cellular responses.[2][4][5]
Preclinical Data for this compound
This compound has demonstrated potent and selective inhibitory activity against CSF-1R in preclinical studies.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| CSF-1R IC50 | 14 nM | [1] |
| IL-6 Secretion IC50 (mouse BMMCs) | 20 nM | [1] |
| Osteoclast Differentiation IC50 (human monocytes) | 2.8 nM | [6] |
| Kinase Selectivity | ||
| TrkA IC50 | 261 nM | [1] |
| Other Kinases (panel of 51) | IC50 > 1000 nM | [1] |
| In Vivo Efficacy (Collagen-Induced Arthritis in Mice) | ||
| Oral Dose | 3 mg/kg, once daily | [1] |
| Effect | Reduced clinical score, inflammation, and bone erosion | [1] |
Clinical Trial Data for Competitor CSF-1R Inhibitors
While this compound remains in the preclinical stage, several other CSF-1R inhibitors have been evaluated in clinical trials for various indications.
JNJ-40346527 (Rheumatoid Arthritis)
A Phase IIa study of JNJ-40346527 in patients with active RA despite DMARD therapy did not meet its primary endpoint.[7][8]
| Parameter | JNJ-40346527 (100 mg BID) | Placebo | Reference |
| Efficacy (Week 12) | |||
| Mean Change in DAS28-CRP | -1.15 | -1.42 | [7][8] |
| Safety | |||
| Patients with ≥1 AE | 58.7% | 50.0% | [7][8] |
| Patients with Serious AEs | 1.6% | 9.4% | [7][8] |
FPA008 (Emactuzumab) (Rheumatoid Arthritis)
Preliminary results from a Phase 1 study of FPA008 (emactuzumab) in patients with RA showed some signs of clinical activity.
| Dose | ACR20 Response (Week 4) | ACR50 Response (Week 4) | Reference |
| 1 mg/kg | 1/3 patients | 0/3 patients | [9] |
| 3 mg/kg | 2/3 patients | 1/3 patients | [9] |
Common treatment-related adverse events included periorbital edema and reversible, asymptomatic elevations of liver enzymes (AST, ALT) and creatine kinase (CK).[9]
Pexidartinib (Tenosynovial Giant Cell Tumor)
Pexidartinib is approved for the treatment of symptomatic TGCT. The Phase 3 ENLIVEN study demonstrated its efficacy.[10][11][12][13][14]
| Parameter | Pexidartinib | Placebo | Reference |
| Efficacy (Week 25) | |||
| Overall Response Rate (RECIST) | 39.3% | 0% | [14] |
| Overall Response Rate (TVS) | 55.7% | 0% | [14] |
| Long-term Efficacy (Median 31.2 months) | |||
| Overall Response Rate (RECIST) | 60.4% | - | [10] |
| Safety | |||
| Most Common AEs | Hair color change, fatigue, nausea, arthralgia, AST increase, diarrhea | [12] | |
| Serious Hepatic Toxicity | Observed in some patients | [14] |
Emactuzumab (Tenosynovial Giant Cell Tumor and Solid Tumors)
Emactuzumab has shown significant clinical activity in patients with TGCT.[15][16][17][18] A Phase 1 study in patients with advanced solid tumors established the optimal biological dose.[19]
| Indication | Efficacy | Common Adverse Events | Reference |
| Tenosynovial Giant Cell Tumor | Overall Response Rate: 71% | Pruritus, asthenia, edema | [16][18] |
| Advanced Solid Tumors | Objective Response Rate (combination with paclitaxel): 7% | Not specified in detail | [19] |
AMG 820 (Advanced Solid Tumors)
A Phase 1 study of AMG 820 in patients with advanced solid tumors showed limited anti-tumor activity as a monotherapy.[20][21][22][23][24]
| Parameter | Value | Reference |
| Efficacy | ||
| Best Response | Stable Disease in 8/25 patients (32%) | [21] |
| Safety | ||
| Most Common Treatment-Related AEs | Periorbital edema, increased AST, fatigue, nausea | [21] |
| Dose-Limiting Toxicity | Grade 3 deafness (at 20 mg/kg) | [20] |
Experimental Protocols
Detailed methodologies for key preclinical experiments with this compound provide a basis for reproducibility and further investigation.
In Vitro Osteoclastogenesis Assay
This assay evaluates the ability of this compound to inhibit the differentiation of human monocytes into mature, bone-resorbing osteoclasts.[6][25][26][27][28][29] Human peripheral blood mononuclear cells are isolated and cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to stimulate osteoclast formation. This compound is added at various concentrations to determine its inhibitory effect. After a period of incubation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. The number of TRAP-positive, multinucleated cells is then quantified to calculate the half-maximal inhibitory concentration (IC50).
In Vivo Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis.[6][30][31][32] Genetically susceptible mice, such as the DBA/1J strain, are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A subsequent booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response. Following the onset of clinical signs of arthritis, mice are treated with this compound or a vehicle control. The severity of arthritis is monitored by scoring clinical signs such as paw swelling and redness. At the end of the study, joints are collected for histological analysis and micro-computed tomography (micro-CT) to assess inflammation, cartilage damage, and bone erosion.
Conclusion
This compound is a promising preclinical CSF-1R inhibitor with potent and selective activity in in vitro and in vivo models of rheumatoid arthritis. However, the landscape of CSF-1R inhibitors includes several compounds that have advanced to clinical trials, with mixed results. The lack of efficacy of JNJ-40346527 in RA highlights the challenges of translating preclinical findings to the clinic for this target in this indication. Conversely, the success of pexidartinib in TGCT demonstrates the potential of CSF-1R inhibition in diseases with a strong dependence on this pathway. The clinical data for emactuzumab and AMG 820 further inform the potential applications and safety considerations for this class of drugs. Future development of this compound will need to carefully consider the lessons learned from these clinical-stage competitors to identify the most appropriate indications and patient populations for this novel CSF-1R inhibitor.
References
- 1. | BioWorld [bioworld.com]
- 2. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]
- 8. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1 Study of FPA008, an Anti-Colony Stimulating Factor 1 Receptor (anti-CSF1R) Antibody in Patients (pts) with Rheumatoid Arthritis (RA): Preliminary Results - ACR Meeting Abstracts [acrabstracts.org]
- 10. Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Emactuzumab for Giant Cell Tumor · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Long-term clinical activity, safety and patient-reported quality of life for emactuzumab-treated patients with diffuse-type tenosynovial giant-cell tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. synoxtherapeutics.com [synoxtherapeutics.com]
- 18. curetoday.com [curetoday.com]
- 19. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. profiles.foxchase.org [profiles.foxchase.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. meridian.allenpress.com [meridian.allenpress.com]
- 24. researchgate.net [researchgate.net]
- 25. In vitro osteoclastogenesis assessment using murine myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 28. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 29. researchgate.net [researchgate.net]
- 30. maokangbio.com [maokangbio.com]
- 31. chondrex.com [chondrex.com]
- 32. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JTE-952: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling JTE-952, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide provides essential procedural information based on general best practices for chemical waste management in a laboratory setting. It is crucial to note that these are general guidelines and should be supplemented by institution-specific protocols and, whenever possible, direct consultation with the chemical supplier to obtain a substance-specific SDS.
Immediate Safety and Handling Protocols
Before addressing disposal, ensure that proper handling procedures are in place to minimize exposure and risk.
Personal Protective Equipment (PPE): When handling this compound, as with any research-grade compound with an incomplete safety profile, a comprehensive suite of PPE is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In the case of handling the powdered form or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Procedures for this compound
In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. The following steps outline a general procedure for its disposal:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical and its solvent if in solution.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Incompatible materials can lead to dangerous reactions.
-
Solid waste (e.g., contaminated consumables, unused powder) should be collected separately from liquid waste (e.g., solutions of this compound).
-
-
Waste Container Labeling:
-
Properly label the waste container with the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
-
Include any known hazard information. Since the specific hazards are not fully documented, it is prudent to label it as "Caution: Research Chemical - Handle with Care."
-
-
Storage of Chemical Waste:
-
Store the sealed this compound waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste disposal.
-
Provide them with all available information about this compound, including its chemical name, structure (if available), and any known properties.
-
Follow all institutional procedures for scheduling a hazardous waste pickup.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
For Small Spills (Solid or Liquid):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE before attempting to clean the spill.
-
Contain and Absorb:
-
For solid spills, gently cover the material with an absorbent powder to avoid raising dust.
-
For liquid spills, use a chemical absorbent pad or spill pillow to contain and absorb the liquid.
-
-
Clean-up: Carefully sweep or wipe up the absorbed material and place it in the designated this compound waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by water. All cleaning materials should be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and EHS department, as per your institution's policy.
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Notify your institution's emergency response team and EHS department immediately.
-
Do Not Attempt to Clean: Do not attempt to clean a large spill without proper training and equipment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research environment.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. The absence of a specific Safety Data Sheet for this compound means that its toxicological and environmental properties are not fully characterized. Always prioritize caution, adhere to your institution's safety protocols, and consult with your Environmental Health and Safety department for specific guidance.
Safeguarding Your Research: Personal Protective Equipment for Handling JTE-952
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the compound JTE-952, with a focus on personal protective equipment (PPE), operational plans, and disposal. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.
This compound is a potent and selective inhibitor of colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase, utilized in research, particularly in studies related to inflammatory diseases and oncology.[1] As with any active chemical compound, understanding and implementing proper handling procedures is non-negotiable.
Immediate Safety Recommendations
Before handling this compound, it is mandatory to locate and thoroughly review the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding potential hazards, first-aid measures, and emergency procedures. The information presented here is based on general laboratory safety principles and data from representative safety data sheets for similar research compounds and should be supplemented with the official this compound SDS.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Equipment | Specification/Standard | Purpose |
| Eyes/Face | Safety glasses with side shields or Goggles | ANSI Z87.1 certified | Protects against splashes and airborne particles. |
| Face shield | Worn in conjunction with goggles for maximum protection, especially when handling larger quantities or if there is a significant splash risk. | Provides full-face protection. | |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Check manufacturer's compatibility data. | Prevents skin contact with the compound. |
| Body | Laboratory coat | Standard cotton or flame-resistant material. | Protects skin and personal clothing from contamination. |
| Chemical-resistant apron | Recommended when handling larger quantities or during procedures with a high splash potential. | Provides an additional layer of protection against spills. | |
| Respiratory | NIOSH-approved respirator | Required if handling the compound as a powder outside of a certified chemical fume hood, or if aerosolization is possible. The type of cartridge will depend on the specific hazards outlined in the SDS. | Prevents inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps.
Emergency Procedures: Responding to Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following flowchart details the necessary steps.
Handling and Storage
Handling:
-
Use this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust generation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Consult the manufacturer's instructions for specific storage temperature requirements.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Disclaimer: This information is intended for guidance and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer of this compound. Always consult the specific SDS for comprehensive safety information before handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
